Amylamine
Description
Pentan-1-amine is a primary aliphatic amine that is n-pentane in which a hydrogen of one of the methyl groups is replaced by an amino group. A water-soluble liquid with boiling point 104℃, it is a strong irritant. It is a conjugate base of a pentan-1-aminium.
Amylamine is a natural product found in Hypholoma fasciculare and Peucedanum palustre with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3 | |
| Source | PubChem | |
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InChI Key |
DPBLXKKOBLCELK-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Record name | N-AMYLAMINE | |
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Related CAS |
142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1]) | |
| Record name | n-Amylamine | |
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DSSTOX Substance ID |
DTXSID0021919 | |
| Record name | Pentan-1-amine | |
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Molecular Weight |
87.16 g/mol | |
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Physical Description |
N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma | |
| Record name | N-AMYLAMINE | |
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| Record name | 1-Pentanamine | |
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| Record name | n-Pentylamine | |
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| Record name | Pentylamine | |
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Boiling Point |
219.9 °F at 760 mmHg (NTP, 1992) | |
| Record name | N-AMYLAMINE | |
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| Record name | Amylamine | |
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Flash Point |
45 °F (NTP, 1992) | |
| Record name | N-AMYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol) | |
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Density |
0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759 | |
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| Record name | Pentylamine | |
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Vapor Density |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
91.0 [mmHg] | |
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CAS No. |
110-58-7 | |
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| Record name | Pentylamine | |
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| Record name | 1-Pentanamine | |
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| Record name | Pentan-1-amine | |
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| Record name | Pentylamine | |
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| Record name | PENTYLAMINE | |
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Melting Point |
-67 to -58 °F (NTP, 1992) | |
| Record name | N-AMYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to Amylamine (n-Pentylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, also known as n-pentylamine, is a primary aliphatic amine that serves as a versatile building block and intermediate in organic synthesis. Its utility spans various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, and dyes.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, reactivity, and applications relevant to drug discovery and development. Detailed experimental protocols and safety information are also included to support laboratory research.
Chemical Identity and Synonyms
This compound is a straight-chain primary amine with a five-carbon alkyl group. Its fundamental identification details and a list of common synonyms are provided below.
| Identifier | Value |
| CAS Number | 110-58-7[2][3][4][5] |
| IUPAC Name | Pentan-1-amine[6] |
| Molecular Formula | C₅H₁₃N[2][3][5] |
| Molecular Weight | 87.16 g/mol [2][5][7] |
| InChI Key | DPBLXKKOBLCELK-UHFFFAOYSA-N[7] |
Synonyms: n-Amylamine, Pentylamine, 1-Aminopentane, 1-Pentanamine, Monothis compound, Norleucamine.[2][4][5][6][7][8]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the following table, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Odor | Ammonia-like, fishy | [4][5] |
| Melting Point | -55 °C to -50 °C | [5][7] |
| Boiling Point | 104 °C | [5][7] |
| Density | 0.752 g/mL at 25 °C | [5][7] |
| Flash Point | 7 °C (44.6 °F) | |
| Solubility | Soluble in water, alcohol, and ether | [5][9] |
| pKa | 10.63 at 25 °C | [5] |
| Refractive Index (n20/D) | 1.411 | [5][7] |
| Vapor Density | 3.01 (vs. air) | [7] |
Spectroscopic Data
-
¹H NMR (90 MHz, CDCl₃): Chemical shifts (ppm) at approximately 2.68 (t, 2H, -CH₂-NH₂), 1.40 (m, 4H, -CH₂-CH₂-CH₂-), and 0.91 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃): Chemical shifts (ppm) at approximately 42.4, 33.8, 29.3, 22.7, and 14.1.
-
IR Spectrum: Characteristic N-H stretching for a primary amine is observed as a pair of bands in the region of 3300-3500 cm⁻¹.
-
Mass Spectrum (EI): The molecular ion peak (M+) is observed at m/z = 87. A prominent base peak is typically seen at m/z = 30, resulting from alpha-cleavage, which is characteristic of primary amines.
Synthesis and Reactivity
Synthesis Methods
This compound can be synthesized through several established routes in organic chemistry.
-
Reductive Amination of Valeraldehyde: This is a common laboratory and industrial method where valeraldehyde (pentanal) is reacted with ammonia in the presence of a reducing agent. The reaction proceeds via an imine intermediate which is then reduced to the primary amine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/catalyst).
-
Reduction of Valeronitrile: Valeronitrile (pentanenitrile) can be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Amination of Alkyl Halides: this compound can also be produced from the reaction of amyl chlorides with ammonia.[2] This method may also yield secondary and tertiary amines as byproducts.
Chemical Reactivity
As a primary amine, this compound exhibits typical nucleophilic and basic properties.
-
Basicity: It readily reacts with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).
-
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).
-
Scaffold for Drug Candidates: The pentyl group can be incorporated into larger molecules to modulate their lipophilicity and binding characteristics. For instance, this compound is used in the synthesis of 4-quinolone-3-carboxamides, which have been investigated as potent ligands for cannabinoid receptors (CB2R).
-
Synthesis of N-alkyl Sulfonamides: It serves as a precursor for N-pentyl sulfonamides, a functional group present in various therapeutic agents.
-
Functionalizing Reagent: this compound is generally used to introduce a pentylamino group into target molecules to alter their physicochemical and biological properties.[2]
Experimental Protocols
Representative Protocol 1: Synthesis of n-Pentylamine via Reductive Amination of Valeraldehyde
This protocol is a generalized procedure based on established methods for reductive amination. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Valeraldehyde (pentanal)
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve valeraldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the cooled aldehyde solution while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Re-cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.
-
Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude n-pentylamine.
-
The product can be further purified by distillation if necessary.
Protocol 2: Surface Modification of TEM Grids using this compound Glow Discharge
This protocol describes a method for rendering transmission electron microscopy (TEM) grids hydrophilic and positively charged, which is beneficial for the adsorption of certain biological macromolecules.
Materials:
-
TEM grids with a support film (e.g., carbon)
-
This compound (n-pentylamine)
-
Glow discharge system
-
Filter paper
-
Micro-pipette
-
Clean glass slide
Procedure:
-
Place the TEM grids, with the support film facing up, onto a clean glass slide and place it in the center of the glow discharge chamber.
-
Cut a small piece of filter paper and place it in the chamber next to the glass slide.
-
Using a micro-pipette, apply 1-3 drops (approximately 50 µL each) of this compound onto the filter paper.
-
Close the chamber and run the glow discharge protocol. A change in the plasma color from violet (air) to blue is indicative of the presence of this compound vapor.
-
The polarity of the system should be set to positive. The current and time can be adjusted as needed for the specific application.
-
After the treatment, vent the chamber and remove the grids.
-
Store the treated grids in a clean container and use them within a short period (e.g., 1 hour) for optimal results.
-
Safely discard the filter paper and clean the interior of the chamber with a suitable solvent like 70% ethanol.
Biological Activity and Signaling Pathways
While not a signaling molecule itself, this compound is a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various endogenous and exogenous amines. In vivo and in vitro studies have demonstrated that this compound is metabolized by MAO in several species.[10] This interaction is significant as MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases. The metabolism of this compound by MAO involves the oxidative deamination of the primary amine group.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 3. How might you prepare pentylamine from the following starting materials?(.. [askfilo.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
An In-depth Technical Guide to the Physical Properties of n-Pentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of n-pentylamine, a primary aliphatic amine with significant applications in organic synthesis, pharmaceuticals, and materials science. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the logical relationships between these physical characteristics.
Quantitative Physical Properties
The physical properties of n-pentylamine are crucial for its handling, application, and the design of processes in which it is a component. The following tables summarize the key quantitative data for n-pentylamine.
Table 1: General and Molar Properties of n-Pentylamine
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | [1][2] |
| Molecular Weight | 87.16 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4][5] |
| Odor | Ammonia-like, fishy | [3][4][6] |
Table 2: Thermodynamic Properties of n-Pentylamine
| Property | Value | Conditions | Reference |
| Boiling Point | 104 °C | at 760 mmHg | [3][5][7] |
| 219.9 °F | at 760 mmHg | [1][3] | |
| 94 to 110 °C | [8] | ||
| Melting Point | -55 °C | [1][5][7][8][9][10] | |
| -67 to -58 °F | [1][3] | ||
| Flash Point | 45 °F | [1][3] | |
| 42 °F | [7] |
Table 3: Physical and Chemical Properties of n-Pentylamine
| Property | Value | Conditions | Reference |
| Density | 0.752 g/mL | at 25 °C | [5][7][8] |
| 0.754 g/mL | [9] | ||
| Vapor Pressure | 91 mmHg | [3][11] | |
| 30 mmHg | at 25 °C | [11] | |
| 120.9 hPa | at 47 °C | [7] | |
| 27.4483 hPa | at 20°C (est.) | [1] | |
| 36.4239 hPa | at 25°C (est.) | [1] | |
| Solubility in Water | Very soluble / Miscible | [1][3][8] | |
| 1,000,000 mg/L | at 20 °C | [1] | |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [5][6] | |
| Refractive Index | 1.411 | at 20 °C | [5][7][9] |
| 1.418 - 1.424 | [3] | ||
| pKa | 10.63 | at 25 °C | [7] |
| logP | 1.49 | [3][7] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental. The following sections detail standard experimental methodologies for the key properties of n-pentylamine.
2.1. Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility. A common and effective method for its determination is the micro-reflux method.[12]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14] At this temperature, the liquid and vapor phases are in equilibrium.
-
Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[12]
-
Procedure:
-
A small amount of n-pentylamine (approximately 0.5 mL) is placed in the test tube with a small magnetic stirring bar.[12]
-
The sealed capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The apparatus is gently heated while stirring.[12]
-
As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube.[15]
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]
-
The temperature should be monitored in the gas phase just above the liquid for an accurate reading.[16]
-
2.2. Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key identifier and purity indicator. For n-pentylamine, which is a liquid at room temperature, this protocol would apply to its solidified form at low temperatures. The capillary method is standard.[17]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.[18][19][20]
-
Apparatus: A melting point apparatus (such as a Mel-Temp or similar device), and capillary tubes.[18]
-
Procedure:
-
A small amount of the solidified n-pentylamine is introduced into a capillary tube.[17][18]
-
The capillary tube is placed in the heating block of the melting point apparatus.[17]
-
The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[21]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[18]
-
2.3. Determination of Density
The density of a liquid can be determined using several methods, including the pycnometer method.[22]
-
Principle: Density is defined as the mass of a substance per unit volume.[23] The pycnometer method allows for a precise measurement of the volume of the liquid.
-
Apparatus: A pycnometer (a glass flask with a specific, known volume), and an analytical balance.[22]
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.[22]
-
The pycnometer is filled with n-pentylamine, ensuring no air bubbles are trapped.
-
The mass of the pycnometer filled with the liquid is measured.[22]
-
The mass of the n-pentylamine is calculated by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22][24]
-
2.4. Determination of Solubility
The solubility of n-pentylamine in various solvents can be determined by the shake-flask method.[25][26]
-
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[27]
-
Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of the dissolved solute (e.g., titration, spectroscopy).
-
Procedure:
-
An excess amount of n-pentylamine is added to a known volume of the solvent (e.g., water) in a flask.[25]
-
The flask is sealed and placed in a shaker bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[26]
-
The solution is then allowed to stand to let any undissolved solute settle.
-
A sample of the supernatant is carefully withdrawn.
-
The concentration of n-pentylamine in the sample is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.
-
2.5. Determination of Vapor Pressure
The vapor pressure of a liquid can be measured using the static method.[28]
-
Principle: Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[13]
-
Apparatus: A vacuum-tight container, a pressure transducer, a temperature-controlled bath, and a system for degassing the sample.
-
Procedure:
-
A sample of n-pentylamine is placed in the container.
-
The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This can be achieved through freeze-pump-thaw cycles.
-
The container is placed in a temperature-controlled bath and allowed to reach thermal equilibrium.
-
The pressure inside the container, which is the vapor pressure of the sample at that temperature, is measured using the pressure transducer.
-
Measurements are repeated at different temperatures to obtain the vapor pressure curve.[13][28]
-
Interrelation of Physical Properties
The physical properties of n-pentylamine are intrinsically linked. Understanding these relationships is crucial for predicting its behavior under various conditions.
Caption: Logical relationships between the physical properties of n-pentylamine.
References
- 1. scent.vn [scent.vn]
- 2. 1-Pentanamine [webbook.nist.gov]
- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 110-58-7: Pentylamine | CymitQuimica [cymitquimica.com]
- 5. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 110-58-7 CAS MSDS (Amylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Pentylamine - Wikipedia [en.wikipedia.org]
- 9. n-pentylamine [stenutz.eu]
- 10. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]
- 11. n-Pentylamine - Hazardous Agents | Haz-Map [haz-map.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Vapor pressure - Wikipedia [en.wikipedia.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. vernier.com [vernier.com]
- 17. westlab.com [westlab.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 22. mt.com [mt.com]
- 23. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 24. google.com [google.com]
- 25. researchgate.net [researchgate.net]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 28. m.youtube.com [m.youtube.com]
Amylamine spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for amylamine (also known as n-pentylamine or 1-aminopentane). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. Visual diagrams are provided to illustrate key concepts in spectroscopic analysis and data interpretation.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.67 | t | 2H | H-1 (-CH₂-NH₂) |
| 1.43 | quintet | 2H | H-2 (-CH₂-CH₂-NH₂) |
| 1.31 | sextet | 2H | H-3 (-CH₂-CH₂-CH₃) |
| 1.14 | s (broad) | 2H | -NH₂ |
| 0.90 | t | 3H | H-5 (-CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data recorded on a 90 MHz instrument.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 42.1 | C-1 (-CH₂-NH₂) |
| 33.8 | C-2 (-CH₂-CH₂-NH₂) |
| 29.3 | C-3 (-CH₂-CH₂-CH₃) |
| 22.6 | C-4 (-CH₂-CH₃) |
| 14.0 | C-5 (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370, 3290 | Medium | N-H stretch (primary amine)[4][5] |
| 2955, 2930, 2860 | Strong | C-H stretch (aliphatic) |
| 1605 | Medium | N-H bend (scissoring)[5] |
| 1465 | Medium | C-H bend (scissoring) |
| 1070 | Medium | C-N stretch[4][5] |
| ~800 | Broad, Weak | N-H wag[5] |
Sample preparation: Liquid film.[2][6]
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 87 | 4.5 | [M]⁺ (Molecular Ion) |
| 72 | Low | [M - CH₃]⁺ |
| 58 | Low | [M - C₂H₅]⁺ |
| 44 | Low | [M - C₃H₇]⁺ |
| 30 | 100 | [CH₂=NH₂]⁺ (Base Peak) |
Ionization method: Electron Ionization (EI) at 75 eV.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of a liquid amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS)
-
Pipettes
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃.
-
Add a small drop of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Vortex the mixture gently to ensure homogeneity.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.[10]
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay (typically 1-2 seconds for ¹H).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the acquisition parameters, noting that a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ¹³C due to its lower natural abundance and longer relaxation times.[10]
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)[11][12]
-
Acetone (for cleaning)
-
Pipette
Procedure:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[11]
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate.[11]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[11]
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Acquire the IR spectrum of the this compound sample over the range of approximately 4000-600 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent like methanol. The concentration should be low to avoid saturating the detector.
-
-
Instrument Setup (for GC-MS):
-
Set the GC oven temperature program to ensure separation from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 15-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The this compound will be separated from the solvent and travel to the mass spectrometer.
-
The mass spectrometer will record the mass spectrum of the eluting this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of this compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The base peak (most intense peak) is a key feature of the spectrum.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: Structural correlations in the ¹H and ¹³C NMR spectra of this compound.
References
- 1. This compound(110-58-7) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(110-58-7) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound(110-58-7) IR Spectrum [chemicalbook.com]
- 7. This compound(110-58-7) MS [m.chemicalbook.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. rsc.org [rsc.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
Thermodynamic Properties of Amylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, also known as n-pentylamine or 1-aminopentane, is a primary aliphatic amine with a wide range of applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various organic compounds, including corrosion inhibitors, flotation agents, and active pharmaceutical ingredients. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the development of novel applications. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, detailed experimental protocols for their determination, and relevant computational methodologies.
Core Thermodynamic Properties
The thermodynamic properties of a substance dictate its behavior under different conditions of temperature and pressure. For this compound, these properties are essential for designing and optimizing chemical processes, ensuring safe handling and storage, and predicting its environmental fate.
Data Presentation
The following tables summarize the key thermodynamic and physical properties of n-amylamine.
Table 1: General and Physical Properties of n-Amylamine
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₁₃N | |
| Molecular Weight | 87.16 g/mol | [1] |
| CAS Number | 110-58-7 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Ammonia-like | [1] |
| Boiling Point (at 1 atm) | 104 °C (377.15 K) | |
| Melting Point | -55 °C (218.15 K) | [2] |
| Density (at 25°C) | 0.752 g/mL | |
| Vapor Pressure | 30.9 mbar at 20°C | [2] |
| 53.3 mbar at 30°C | [2] | |
| 87.8 mbar at 40°C | [2] | |
| 139 mbar at 50°C | [2] | |
| Flash Point | 1 °C (274.15 K) | [2] |
| Solubility in Water | Miscible | [2] |
Table 2: Standard Thermodynamic Properties of n-Amylamine (at 298.15 K and 1 atm)
| Property | Value | Unit | Method |
| Standard Enthalpy of Formation (liquid), ΔfH° | -133.5 kJ/mol | kJ/mol | Estimated (Joback Method) |
| Standard Gibbs Free Energy of Formation (liquid), ΔfG° | 24.8 kJ/mol | kJ/mol | Estimated (Joback Method) |
| Standard Molar Entropy (liquid), S° | 258.4 J/(mol·K) | J/(mol·K) | Estimated (Joback Method) |
| Enthalpy of Vaporization, ΔvapH | 39.0 kJ/mol | kJ/mol | Experimental[3] |
| Liquid Heat Capacity, Cp(l) (at 198.15 K) | 218 J/(mol·K) | J/(mol·K) | Experimental[3][4] |
Experimental Protocols
Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments.
Determination of Enthalpy of Combustion and Formation
The standard enthalpy of formation of this compound can be determined from its enthalpy of combustion, measured using bomb calorimetry.
Experimental Workflow for Bomb Calorimetry
References
Amylamine: A Technical Guide to its Molecular Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, also known as n-pentylamine or 1-aminopentane, is a primary aliphatic amine that serves as a versatile building block in organic synthesis. Its utility spans various industrial and research applications, including the production of dyes, emulsifiers, corrosion inhibitors, and as a reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Amines, as a class of organic compounds, are fundamental in the pharmaceutical industry due to their role in enhancing the solubility, bioavailability, and efficacy of drug molecules.[2] This technical guide provides an in-depth overview of the molecular properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Core Molecular and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| CAS Number | 110-58-7 |
| Appearance | Clear, colorless liquid |
| Odor | Ammonia-like, fishy |
| Boiling Point | 104 °C |
| Melting Point | -50 °C |
| Density | 0.752 g/mL at 25 °C |
| Solubility in Water | Very soluble |
| Flash Point | 4.4 °C (40 °F) |
| Linear Formula | CH₃(CH₂)₄NH₂ |
Experimental Protocols
I. Synthesis of n-Amylamine from n-Pentanol
A common method for the preparation of n-amylamine is through the catalytic amination of n-pentanol. The following protocol is a representative laboratory-scale procedure.
Materials:
-
n-Pentanol
-
Anhydrous ammonia
-
Hydrogen gas
-
Cu-Co/Al₂O₃-diatomite catalyst
-
Fixed-bed reactor
-
Preheater
-
Condenser
-
Gas-liquid separator
-
Distillation apparatus
Procedure:
-
Set up a fixed-bed reactor system with a preheater, condenser, and gas-liquid separator.
-
Pack the fixed-bed reactor with a Cu-Co/Al₂O₃-diatomite catalyst.
-
In the preheater, mix n-pentanol with ammonia and hydrogen gas. The molar ratio of the reactants should be optimized, but a starting point is a molar excess of ammonia to n-pentanol.
-
Heat the mixture in the preheater to facilitate vaporization.
-
Pass the gasified mixture through the heated fixed-bed reactor. The reaction is typically carried out at elevated temperatures and pressures.
-
The reaction products are then passed through a condenser to be cooled and subsequently into a gas-liquid separator.
-
The liquid phase, containing n-amylamine, unreacted n-pentanol, and byproducts, is collected.
-
The crude n-amylamine is then purified by fractional distillation to separate it from unreacted starting materials and any di- or tri-amylamine byproducts.
II. Analysis of this compound by Gas Chromatography (GC)
Due to the polar nature of amines, which can lead to peak tailing in GC analysis, derivatization is often employed to improve chromatographic performance.
Materials:
-
This compound sample
-
Derivatization reagent (e.g., a halogenated nitrobenzene)
-
Aprotic polar solvent (e.g., dimethyl sulfoxide)
-
Weak base catalyst (e.g., N,N-diisopropylethylamine)
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a deactivated column for amine analysis)
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in an aprotic polar solvent.
-
Add the derivatization reagent and a weak base catalyst.
-
Allow the reaction to proceed at room temperature to form a less polar, more volatile derivative with strong UV-visible absorption.[3]
-
-
GC Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The separation is typically performed on a deactivated capillary column suitable for amine analysis.
-
Use a temperature program to ensure good separation of the derivatized this compound from other components.
-
The separated components are detected by an FID or identified by an MS.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of derivatized this compound standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound in a laboratory setting.
Caption: Workflow for the synthesis and purification of n-amylamine.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular and physical profile. The synthesis and analytical methodologies outlined in this guide provide a framework for its preparation and characterization in a research and development setting. A thorough understanding of these protocols is essential for professionals engaged in organic synthesis and drug development, enabling the efficient and reliable use of this compound in the creation of novel and valuable compounds.
References
Amylamine Solubility: A Technical Guide for Researchers
An In-depth Examination of Amylamine's Solubility in Aqueous and Organic Media
This technical guide provides a comprehensive overview of the solubility of this compound (also known as pentan-1-amine) in water and a range of common organic solvents. This information is crucial for professionals in research, chemical synthesis, and drug development, where this compound serves as a versatile building block and reagent. This document compiles quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in this compound Solubility
This compound's solubility is governed by its molecular structure, which features a polar primary amine (-NH₂) group and a nonpolar five-carbon alkyl chain. This amphiphilic nature allows for varying degrees of solubility in both polar and nonpolar solvents. The amine group can engage in hydrogen bonding with protic solvents like water and alcohols, while the alkyl chain interacts favorably with nonpolar organic solvents.
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents. It is important to note that experimental values can vary depending on the specific conditions, such as temperature and the purity of the substances used.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Reported Source Category |
| Water | 20 | 1,000 | Experimental[1] |
| Water | 25 | 2.24 | Experimental[2] |
| Water | Not Specified | 18 | Predicted[3] |
Note: The significant discrepancy in reported water solubility values may be attributable to differences in experimental methodologies or reporting conventions. The value of 1,000 g/L suggests miscibility.
Table 2: Solubility of this compound in Organic Solvents at 25°C [2]
| Solvent | Solubility (g/L) |
| Methanol | 910.41 |
| Ethanol | 671.82 |
| n-Propanol | 550.82 |
| Isopropanol | 441.04 |
| n-Butanol | 567.51 |
| Isobutanol | 352.18 |
| n-Pentanol | 268.24 |
| n-Octanol | 112.93 |
| Acetone | 355.91 |
| 2-Butanone (MEK) | 251.91 |
| 3-Pentanone | 125.98 |
| Cyclopentanone | 536.84 |
| Diethyl Ether | 164.57 |
| Tetrahydrofuran (THF) | 751.4 |
| 1,4-Dioxane | 272.13 |
| Ethyl Acetate | 204.89 |
| n-Butyl Acetate | 522.58 |
| Chloroform | 470.1 |
| Acetonitrile | 190.21 |
| Dimethylformamide (DMF) | 310.53 |
| Dimethyl Sulfoxide (DMSO) | 598.29 |
| Toluene | 63.42 |
| n-Hexane | 35.8 |
| Cyclohexane | 46.2 |
| n-Octane | 18.75 |
Experimental Protocols for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., distilled water, ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., gas chromatograph with a suitable detector, or titration setup)
-
Glass vials with airtight caps
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of glass vials. The excess is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent evaporation, especially with volatile solvents.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved this compound settle.
-
To ensure complete separation of the excess undissolved this compound from the saturated solution, centrifuge the vials or filter the supernatant using a syringe filter that is chemically compatible with the solvent and this compound. This step must be performed quickly to avoid temperature fluctuations.
-
-
Quantification of Solute:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical technique to determine the concentration of this compound. For example, gas chromatography can be used to separate and quantify the this compound. Alternatively, an acid-base titration can be employed to determine the concentration of the amine.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment multiple times to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.
Caption: A flowchart of the key steps in the experimental determination of this compound solubility.
Conclusion
This guide provides a detailed overview of this compound's solubility in water and a variety of organic solvents, presenting key quantitative data and a standard protocol for its determination. The amphiphilic nature of this compound, with its polar amine head and nonpolar hydrocarbon tail, results in a broad range of solubilities across different solvent classes. For professionals in the chemical and pharmaceutical industries, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, developing formulations, and ensuring the efficient application of this important chemical intermediate.
References
An In-depth Technical Guide on the Reaction of Amylamine with Carbonyl Compounds: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of primary amines, such as amylamine (pentylamine), with carbonyl compounds (aldehydes and ketones) is a cornerstone of modern organic synthesis. This reaction primarily leads to the formation of imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. These imine intermediates are pivotal in the synthesis of a diverse array of more complex nitrogen-containing molecules and are particularly significant in the context of drug development and pharmaceutical sciences. A key application of this reaction is in reductive amination, where the in situ-formed imine is subsequently reduced to yield a stable secondary amine. This guide provides a comprehensive overview of the core mechanisms, offers detailed experimental protocols for key transformations, presents quantitative data for analogous reactions, and illustrates the reaction pathways using logical diagrams.
Core Reaction Mechanism: Imine (Schiff Base) Formation
The condensation of a primary amine like this compound with a carbonyl compound proceeds via a reversible, acid-catalyzed mechanism. The overall transformation involves the replacement of the carbonyl oxygen with a nitrogen atom, forming a carbon-nitrogen double bond (C=N) and eliminating a molecule of water.[1][2] The reaction rate is highly dependent on the pH of the reaction medium, with optimal rates typically observed in weakly acidic conditions (pH 4-6).[2][3]
The mechanism can be detailed in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.
Logical Diagram of Imine Formation
Caption: General mechanism of imine formation.
A Key Application: Reductive Amination
Reductive amination is a highly versatile method for synthesizing secondary amines. This process combines the initial imine formation with a subsequent reduction step in a single reaction vessel (a "one-pot" reaction).[4] this compound can react with an aldehyde or ketone to form an imine, which is then immediately reduced to the corresponding secondary amine using a suitable reducing agent.
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and chemoselectivity.[5]
Experimental Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Quantitative Data Summary
Table 1: Reaction Yields for Imine Synthesis with Various Amines and Aldehydes
| Amine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| n-Butylamine | Benzaldehyde | Methanol, 5°C, 1.30h | ~65 | [6] |
| Aniline | Benzaldehyde | Ethanol, reflux, 3h | 92 | [1] |
| p-Toluidine | p-Anisaldehyde | Aqueous Formic Acid, rt | 98 | [7] |
| Various aliphatic/aromatic amines | Various aromatic aldehydes | Amberlyst® 15, neat, rt, 2-4h | 72-99 | [8] |
Table 2: Physical Properties of n-Pentylamine
| Property | Value | Reference |
| Molar Mass | 87.166 g·mol⁻¹ | [9] |
| Boiling Point | 104 °C | [10] |
| Density | 0.752 g·mL⁻¹ | [10] |
| pKa of conjugate acid | 10.21 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the reaction of primary amines with carbonyl compounds. These protocols can be adapted for use with this compound.
Protocol 1: Synthesis of an Imine (Schiff Base) using Dean-Stark Conditions
This protocol is adapted from a general procedure for the synthesis of N-benzylidene-aniline and is suitable for driving the equilibrium towards the product by removing water.
Materials:
-
Benzaldehyde
-
This compound (n-pentylamine)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add benzaldehyde (1.0 eq), this compound (1.0 eq), and toluene to create a solution of approximately 0.5 M concentration.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude imine can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: One-Pot Reductive Amination of Cyclohexanone with this compound
This protocol is based on a general procedure for the reductive amination of ketones.[4][11]
Materials:
-
Cyclohexanone
-
This compound (n-pentylamine)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane or methanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the solution at room temperature for approximately 1 hour to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-pentylcyclohexanamine can be purified by column chromatography on silica gel.
Conclusion
The reaction between this compound and carbonyl compounds represents a fundamental and powerful tool in organic synthesis, enabling the efficient construction of C-N bonds. The formation of imines serves as a gateway to a vast array of nitrogen-containing heterocycles and functional groups. Furthermore, the application of this reaction in one-pot reductive amination protocols provides a direct and high-yield route to secondary amines, which are prevalent motifs in pharmaceuticals and other biologically active molecules. Understanding the underlying mechanism, reaction conditions, and experimental methodologies is crucial for researchers in drug discovery and development to effectively leverage this versatile chemical transformation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gctlc.org [gctlc.org]
- 5. youtube.com [youtube.com]
- 6. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. peerj.com [peerj.com]
- 9. Pentylamine - Wikipedia [en.wikipedia.org]
- 10. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 11. mdpi.com [mdpi.com]
Quantum Chemical Analysis of Amylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, a primary aliphatic amine, serves as a crucial building block in the synthesis of various dyes, emulsifiers, and pharmaceutical compounds. A comprehensive understanding of its molecular structure, vibrational properties, and electronic behavior is paramount for optimizing its applications and for the rational design of novel derivatives. This technical guide provides an in-depth analysis of this compound and its isomers, iso-amylamine and tert-amylamine, leveraging quantum chemical calculations. The data presented herein is primarily derived from Density Functional Theory (DFT) studies, offering valuable insights into the geometric, spectroscopic, and electronic properties of these molecules. This guide also outlines the detailed experimental protocols for the spectroscopic techniques used to validate the computational findings.
Computational Methodology
The quantum chemical analysis of this compound and its isomers is predominantly performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost.
Computational Details: A prevalent approach for this analysis involves the use of the Gaussian suite of programs. The geometry optimization and subsequent calculations are typically carried out using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable results for the structural and vibrational properties of organic molecules. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.
Below is a diagram illustrating the typical workflow for the quantum chemical analysis of this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical analysis of this compound and its isomers.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) | This compound | Iso-amylamine | Tert-amylamine |
| Bond Lengths | C-C | 1.528 - 1.535 | 1.529 - 1.538 | 1.537 |
| C-H | 1.092 - 1.098 | 1.092 - 1.100 | 1.096 - 1.098 | |
| C-N | 1.468 | 1.469 | 1.478 | |
| N-H | 1.015 | 1.015 | 1.015 | |
| Bond Angles | C-C-C | 112.5 - 113.2 | 110.1 - 112.8 | - |
| H-C-H | 107.5 - 108.2 | 107.4 - 108.7 | 108.0 - 108.3 | |
| C-C-N | 111.9 | 112.3 | 109.8 | |
| C-N-H | 110.1 | 110.2 | 110.8 | |
| H-N-H | 106.0 | 106.0 | 106.0 |
Table 2: Electronic Properties
| Property | Unit | This compound | Iso-amylamine | Tert-amylamine |
| HOMO Energy | eV | -6.21 | -6.18 | -6.12 |
| LUMO Energy | eV | 1.12 | 1.15 | 1.21 |
| HOMO-LUMO Gap (ΔE) | eV | 7.33 | 7.33 | 7.33 |
| Dipole Moment | Debye | 1.35 | 1.34 | 1.30 |
Table 3: Thermodynamic Properties
| Property | Unit | This compound | Iso-amylamine | Tert-amylamine |
| Zero-point vibrational energy | kcal/mol | 101.54 | 101.62 | 101.78 |
| Enthalpy | kcal/mol | 107.98 | 108.05 | 108.19 |
| Gibbs Free Energy | kcal/mol | 81.33 | 81.21 | 80.69 |
| Entropy | cal/mol·K | 89.37 | 89.99 | 92.19 |
Experimental Protocols
To validate the computational results, experimental spectroscopic analyses are essential. The following are detailed methodologies for Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy of this compound.
Protocol 1: FT-IR Spectroscopy of Liquid this compound
1. Objective: To obtain the infrared absorption spectrum of liquid this compound to identify its characteristic vibrational modes.
2. Materials and Equipment:
-
This compound (liquid, analytical grade)
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two)
-
Demountable liquid cell with NaCl or KBr windows
-
Pasteur pipette
-
Tissues
-
Solvent for cleaning (e.g., dry acetone or isopropanol)
3. Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its self-check.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Record a background spectrum of the empty instrument.
-
-
Sample Preparation:
-
Place one drop of liquid this compound onto the center of one of the salt plates of the demountable cell using a Pasteur pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Assemble the cell holder, ensuring not to overtighten and crack the plates.
-
-
Data Acquisition:
-
Place the assembled liquid cell into the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify and label the characteristic absorption peaks corresponding to functional groups such as N-H, C-H, C-N, and C-C vibrations.
-
Compare the experimental vibrational frequencies with the scaled theoretical frequencies obtained from DFT calculations.
-
Protocol 2: FT-Raman Spectroscopy of Liquid this compound
1. Objective: To obtain the Raman scattering spectrum of liquid this compound to complement the FT-IR data, particularly for non-polar bonds.
2. Materials and Equipment:
-
This compound (liquid, analytical grade)
-
FT-Raman spectrometer (e.g., Bruker MultiRAM) with a Nd:YAG laser source (1064 nm)
-
Glass capillary tube or NMR tube
-
Sample holder for liquids
3. Procedure:
-
Instrument Preparation:
-
Turn on the FT-Raman spectrometer and the laser source, allowing them to stabilize.
-
Calibrate the instrument if necessary using a standard sample (e.g., sulfur or naphthalene).
-
-
Sample Preparation:
-
Fill a clean glass capillary tube or NMR tube with liquid this compound to a suitable height.
-
Seal the tube if the sample is volatile.
-
-
Data Acquisition:
-
Place the sample tube into the designated liquid sample holder in the spectrometer.
-
Set the laser power to a level that does not cause sample degradation or fluorescence (a trial-and-error approach may be necessary).
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹).
-
Accumulate a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data, which may include baseline correction and smoothing.
-
Identify and assign the Raman bands to the corresponding molecular vibrations.
-
Compare the experimental Raman shifts with the computationally predicted vibrational frequencies.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the computational and experimental analysis of this compound, highlighting how theoretical predictions are validated by experimental results.
Conclusion
The quantum chemical analysis of this compound provides a detailed and fundamental understanding of its molecular properties. The use of Density Functional Theory, particularly with the B3LYP functional and 6-311G(d,p) basis set, yields valuable data on the molecule's geometry, electronic structure, and vibrational spectra. The presented data, summarized in clear tables, offers a quick reference for researchers. Furthermore, the detailed experimental protocols for FT-IR and FT-Raman spectroscopy provide a practical guide for the experimental validation of these computational findings. The synergy between computational and experimental approaches, as illustrated in the workflow and relationship diagrams, is crucial for a comprehensive understanding of this compound's chemical behavior, which is essential for its application in drug development and materials science.
Methodological & Application
Protocol for the Synthesis of C-Terminal N-Amylamide Peptides
Introduction
C-terminal modification of peptides is a critical strategy in drug discovery and development to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. The introduction of an N-amylamide at the C-terminus can significantly increase the hydrophobicity of a peptide, potentially improving its membrane permeability and pharmacokinetic profile. This document provides detailed protocols for the synthesis of C-terminal N-amylamide peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the robust and efficient on-resin N-alkylation of a linker prior to peptide assembly. Alternative methods, including direct aminolysis and the use of amylamine for Fmoc deprotection, are also discussed.
These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis.
Core Concepts in this compound Application for Peptide Synthesis
There are three primary ways in which this compound or its derivatives can be utilized in peptide synthesis:
-
On-Resin N-Alkylation for C-Terminal Amide Formation: This is the most reliable method. An amine-functionalized resin is first protected and then alkylated with an amyl group (e.g., using 1-iodopentane). The protecting group is then removed, and the peptide chain is synthesized starting from the newly installed N-amylamine.
-
Direct Aminolytic Cleavage: The completed peptide is cleaved from the resin using this compound. This one-step process simultaneously cleaves the peptide from the solid support and forms the C-terminal N-amylamide. However, this method can be slow and inefficient for sterically hindered amines like this compound.
-
Fmoc Deprotection: this compound, as a primary amine, can be used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is a non-standard application, as piperidine is the reagent of choice for this step due to its high efficiency.
Experimental Protocols
Protocol 1: Synthesis of C-Terminal N-Amylamide Peptides via On-Resin N-Alkylation (Recommended)
This protocol is adapted from the general method for synthesizing peptide C-terminal N-alkyl amides and is the recommended approach for obtaining C-terminal N-amylamide peptides with high yield and purity.[1][2] It involves the modification of an appropriate resin (e.g., PAL-PEG-PS) before the commencement of peptide synthesis.
Materials:
-
Fmoc-PAL-PEG-PS resin (or a similar amine-functionalized resin)
-
ortho-Nitrobenzenesulfonyl chloride (oNBS-Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1-Iodopentane (or 1-bromopentane)
-
Potassium carbonate (K₂CO₃)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Preparation and oNBS Protection:
-
Swell the Fmoc-PAL-PEG-PS resin in DMF in a reaction vessel.
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, repeat once.
-
Wash the resin thoroughly with DMF and then DCM.
-
To the resin, add a solution of oNBS-Cl (4 equivalents) and DIEA (4 equivalents) in DCM.
-
Agitate the mixture for 30 minutes. Monitor the reaction completion using a ninhydrin test (should be negative).
-
Wash the resin with DCM and DMF.
-
-
N-Alkylation with Amyl Iodide:
-
To the oNBS-protected resin, add a solution of 1-iodopentane (5 equivalents) and K₂CO₃ (5 equivalents) in DMF.
-
Agitate the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50°C) to improve efficiency, but this should be optimized for the specific peptide.
-
Wash the resin with DMF, water, methanol, and DCM.
-
-
oNBS Deprotection:
-
Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM. A ninhydrin test should now be positive, indicating a free secondary amine (the N-amylamine).
-
-
Peptide Synthesis:
-
Proceed with standard Fmoc-SPPS. Couple the first Fmoc-amino acid to the N-amylamine on the resin using standard coupling reagents (e.g., HBTU/HOBt/DIEA). Note that coupling to a secondary amine may be slower than to a primary amine and may require extended coupling times or a second coupling step.
-
Continue the peptide chain elongation using standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling.
-
-
Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Workflow for On-Resin N-Alkylation:
Caption: Workflow for the synthesis of C-terminal N-amylamide peptides via on-resin N-alkylation.
Protocol 2: Direct Aminolytic Cleavage of Peptides from Resin
This protocol describes the cleavage of a peptide from an ester-linked resin (e.g., Wang resin) using this compound. This method is generally less efficient for bulkier primary amines and may require extended reaction times and elevated temperatures.[5]
Materials:
-
Peptide-Wang resin
-
This compound
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Resin Preparation:
-
Ensure the peptide synthesis on the Wang resin is complete. The N-terminal Fmoc group should be removed.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
-
Aminolysis:
-
Prepare a solution of 20-50% this compound in DCM or DMF (v/v).
-
Swell the dried peptide-resin in this solution.
-
Agitate the mixture at room temperature for 48-72 hours. Alternatively, the reaction can be heated to 40-50°C to increase the rate, but this should be monitored to avoid side reactions.
-
Monitor the cleavage progress by taking small aliquots of the resin, washing them, and cleaving with TFA to check for remaining peptide on the resin by HPLC.
-
-
Peptide Isolation:
-
Filter the resin and wash it with the aminolysis solution and then with fresh DCM or DMF.
-
Combine the filtrates and evaporate the solvent and excess this compound under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge, wash the pellet with ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Confirm the product identity by mass spectrometry.
-
Logical Flow for Aminolytic Cleavage:
References
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: Amylamine as a Catalyst in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, a primary amine, serves as an effective organocatalyst in various condensation reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for utilizing this compound as a catalyst, with a focus on Knoevenagel and Aldol-type condensation reactions. These reactions are pivotal in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and precursors for complex molecular architectures. The use of a simple organocatalyst like this compound offers advantages such as mild reaction conditions, reduced metal contamination, and often straightforward work-up procedures.
Key Applications
This compound can be effectively employed as a catalyst in the following key condensation reactions:
-
Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound.[1][2]
-
Aldol Condensation: The reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[3][4][5]
The catalytic activity of this compound in these reactions stems from its basicity and its ability to form reactive intermediates, such as iminium ions and enamines, which facilitate the carbon-carbon bond formation.
Reaction Mechanisms
The catalytic cycle of this compound in condensation reactions generally involves the formation of a more nucleophilic species from one of the reactants.
Knoevenagel Condensation Mechanism
In the Knoevenagel condensation, the primary amine catalyst activates the carbonyl compound. The general steps are:
-
Nucleophilic attack of the amine on the carbonyl group of the aldehyde or ketone.
-
Formation of a carbinolamine intermediate.
-
Dehydration to form an electrophilic iminium ion.
-
The amine also acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate.
-
The enolate attacks the iminium ion.
-
Subsequent elimination of the amine catalyst regenerates the catalyst and forms the final α,β-unsaturated product.
Caption: General mechanism of this compound-catalyzed Knoevenagel condensation.
Aldol Condensation Mechanism
In the context of an Aldol-type reaction, a primary amine catalyst like this compound can facilitate the reaction through an enamine pathway:
-
The amine condenses with one of the carbonyl compounds (the enolizable partner) to form an enamine.
-
The enamine, being a stronger nucleophile than the corresponding enol or enolate, attacks the carbonyl group of the second molecule (the electrophilic partner).
-
This attack forms a new carbon-carbon bond and results in an iminium ion intermediate.
-
Hydrolysis of the iminium ion yields the β-hydroxy carbonyl compound (the aldol adduct) and regenerates the amine catalyst.
-
Under the reaction conditions, the aldol adduct can undergo dehydration to afford the α,β-unsaturated carbonyl product.
References
Synthesis of Nanoparticles Using Amylamine as a Capping Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. The choice of capping agent is critical in nanoparticle synthesis, as it not only prevents aggregation but also functionalizes the nanoparticle surface for specific applications. Amylamine, a short-chain primary alkylamine, serves as an effective capping agent, influencing nanoparticle nucleation and growth to yield particles with desirable characteristics. Its amine group provides a versatile handle for further functionalization, making this compound-capped nanoparticles promising candidates for various biomedical applications.
This document provides detailed application notes and experimental protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound as a capping agent. It includes quantitative data on the influence of synthesis parameters on nanoparticle characteristics and discusses their potential applications in drug development, including cellular uptake mechanisms.
Key Applications in Drug Development
This compound-capped nanoparticles offer several advantages in the realm of drug development:
-
Targeted Drug Delivery: The amine groups on the nanoparticle surface can be readily conjugated with targeting ligands such as antibodies or peptides, enabling specific delivery of therapeutic payloads to diseased cells or tissues, thereby enhancing efficacy and reducing off-target effects.
-
Controlled Release: The nanoparticle matrix can be engineered to release the encapsulated drug in response to specific physiological triggers, such as changes in pH or enzyme concentration, allowing for controlled and sustained drug release profiles.
-
Enhanced Bioavailability: By encapsulating poorly soluble drugs within the nanoparticle core, their bioavailability can be significantly improved.
-
Theranostics: this compound-capped nanoparticles can be designed to incorporate both therapeutic agents and imaging probes, enabling simultaneous diagnosis and therapy.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
This protocol describes a one-pot synthesis of gold nanoparticles where this compound acts as both a reducing and capping agent.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (10 mM)
-
This compound (n-Pentylamine)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of toluene.
-
Heat the toluene to boiling under vigorous stirring.
-
In a separate vial, prepare a precursor solution by dissolving 15 mg of HAuCl₄ in 1 mL of deionized water and then adding 0.5 mL of this compound.
-
Rapidly inject the precursor solution into the boiling toluene.
-
Continue boiling and stirring the reaction mixture for 1 hour. A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature.
-
To purify the nanoparticles, add 20 mL of ethanol to the solution to induce precipitation.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and centrifugation steps twice more to ensure the removal of excess reactants.
-
Finally, resuspend the purified this compound-capped AuNPs in the desired solvent for characterization and further use.
Characterization:
The synthesized AuNPs can be characterized using the following techniques:
-
UV-Vis Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle size and dispersion.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.
Protocol 2: Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)
This protocol details the synthesis of silver nanoparticles using a chemical reduction method with this compound as the capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound (n-Pentylamine)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
In a separate flask, prepare a 2 mM solution of NaBH₄ in ice-cold deionized water. This solution should be freshly prepared before use.
-
In a 100 mL beaker, add 50 mL of the 1 mM AgNO₃ solution and place it on a magnetic stirrer.
-
Add a specific volume of this compound to the AgNO₃ solution under vigorous stirring. The concentration of this compound will influence the final particle size.
-
Slowly add the freshly prepared NaBH₄ solution dropwise to the AgNO₃ and this compound mixture while stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring the solution for 30 minutes to ensure the reaction is complete.
-
The resulting solution contains this compound-capped AgNPs.
Characterization:
Similar to AuNPs, the synthesized AgNPs should be characterized using UV-Vis Spectroscopy, TEM, DLS, and Zeta Potential measurements to determine their physical and chemical properties.
Data Presentation: Influence of this compound Concentration
The concentration of this compound plays a crucial role in determining the final size and stability of the synthesized nanoparticles. The following tables summarize the expected trends based on the principles of nanoparticle synthesis.
Table 1: Effect of this compound Concentration on Gold Nanoparticle Size
| This compound to HAuCl₄ Molar Ratio | Expected Average Particle Size (nm) | Observations |
| 10:1 | ~ 15-20 | Larger particles, potential for some aggregation. |
| 20:1 | ~ 10-15 | Well-dispersed, smaller nanoparticles. |
| 40:1 | ~ 5-10 | Very small, highly stable nanoparticles. |
Table 2: Effect of this compound Concentration on Silver Nanoparticle Stability
| This compound Concentration (mM) | Zeta Potential (mV) | Stability Assessment |
| 0.1 | +20 to +30 | Moderately stable, potential for aggregation over time. |
| 0.5 | +30 to +40 | Good stability, well-dispersed. |
| 1.0 | > +40 | Excellent stability, highly resistant to aggregation. |
Visualization of Key Processes
To better understand the synthesis and application of this compound-capped nanoparticles, the following diagrams, generated using the DOT language, illustrate the experimental workflow and potential cellular uptake pathways.
Conclusion
This compound is a versatile and effective capping agent for the synthesis of both gold and silver nanoparticles. By carefully controlling the synthesis parameters, particularly the concentration of this compound, it is possible to produce nanoparticles with tailored sizes and excellent stability. The presence of primary amine groups on the nanoparticle surface provides a platform for further functionalization, making these nanoparticles highly suitable for a range of applications in drug development, from targeted delivery to controlled release. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this compound-capped nanoparticles in their own work. Further optimization of these protocols may be necessary to achieve specific nanoparticle characteristics for specialized applications.
Application Notes and Protocols: Amylamine in Corrosion Inhibitor Formulation for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Organic inhibitors, especially those containing heteroatoms like nitrogen in amines, have proven effective by adsorbing onto the metal surface and forming a protective barrier.[1][2]
This document provides detailed application notes and protocols for evaluating the efficacy of amylamine as a corrosion inhibitor for mild steel. While direct research on this compound for this specific application is limited, the following protocols and data are based on extensive studies of analogous short-chain alkylamines, such as butylamine and hexylamine. The principles and methodologies are directly transferable to the study of this compound-based corrosion inhibitor formulations.
Hypothetical Performance Data of this compound as a Corrosion Inhibitor
The following tables summarize the expected quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl, based on studies of similar amines.
Table 1: Weight Loss Measurement Data
| This compound Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | - |
| 200 | 5.0 | 60.0 |
| 400 | 3.1 | 75.2 |
| 600 | 2.0 | 84.0 |
| 800 | 1.2 | 90.4 |
Table 2: Potentiodynamic Polarization Data
| This compound Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 1000 | - |
| 200 | -440 | 400 | 60.0 |
| 400 | -435 | 250 | 75.0 |
| 600 | -428 | 160 | 84.0 |
| 800 | -420 | 95 | 90.5 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| This compound Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 200 | 125 | 120 | 60.0 |
| 400 | 200 | 80 | 75.0 |
| 600 | 300 | 50 | 83.3 |
| 800 | 525 | 30 | 90.5 |
Experimental Protocols
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.[2][3]
Materials:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Abrasive paper (silicon carbide, various grits up to 1200)
-
Distilled water
-
Acetone
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
-
Water bath or incubator for temperature control
Protocol:
-
Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, starting from 200 grit and ending with 1200 grit.
-
Rinse the polished coupons thoroughly with distilled water.
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Immerse the prepared coupons in beakers containing the corrosive medium with and without various concentrations of this compound.
-
Place the beakers in a water bath or incubator at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully remove the corrosion products by scrubbing with a soft brush in a solution containing a pickling inhibitor (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).
-
Rinse the coupons with distilled water and acetone, then dry them.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (8.76 × 10^4 × ΔW) / (A × t × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).[4][5]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Mild steel specimen for the working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
Protocol:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed (e.g., 1 cm²).
-
Polish the exposed surface of the working electrode as described in the weight loss protocol.
-
Place the working electrode, counter electrode, and reference electrode in the electrochemical cell containing the test solution (corrosive medium with or without this compound).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of 30-60 minutes, or until a stable potential is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (I_corr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100 where I_corr_blank is the corrosion current density in the absence of the inhibitor and I_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance and the capacitive behavior of the inhibitor film at the metal-solution interface.[6][7]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described for potentiodynamic polarization)
-
Mild steel working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
Protocol:
-
Set up the three-electrode cell with the prepared mild steel working electrode as described previously.
-
Allow the system to reach a stable open-circuit potential (OCP).
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl indicate effective inhibition.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank is the charge transfer resistance in the absence of the inhibitor and R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of this compound corrosion inhibition.
References
- 1. jssm.umt.edu.my [jssm.umt.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Functionalizing Graphene Oxide with Amylamine for Polymer Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graphene oxide (GO), a derivative of graphene, possesses a unique two-dimensional structure with a high specific surface area and abundant oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxy groups. These characteristics make it a promising reinforcement filler for polymer composites. However, the inherent hydrophilicity and tendency to agglomerate via van der Waals forces can limit its dispersion in and interfacial bonding with many polymer matrices, particularly those that are non-polar.[1][2]
Functionalization of GO with alkylamines, such as amylamine, offers a robust strategy to overcome these limitations. The amine groups can react with the oxygen-containing functional groups on the GO surface, forming covalent bonds and replacing hydrophilic moieties with hydrophobic alkyl chains.[2][3] This chemical modification enhances the compatibility and interfacial adhesion between the GO filler and the polymer matrix, leading to improved mechanical, thermal, and electrical properties of the resulting composite material.[1][4][5] This document provides detailed protocols for the synthesis of this compound-functionalized graphene oxide (AGO) and its incorporation into polymer composites, along with a summary of the expected property enhancements.
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Graphene Oxide (AGO)
This protocol describes a temperature-assisted solution interaction method for the functionalization of graphene oxide with this compound.[6]
Materials:
-
Graphene oxide (GO) powder
-
This compound (C₅H₁₃N)
-
Deionized (DI) water
-
Ethanol
-
Beakers
-
Ultrasonic homogenizer
-
Magnetic stirrer with hot plate
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Vacuum oven
Procedure:
-
Dispersion of GO: Disperse 100 mg of GO powder in 50 mL of DI water in a beaker.
-
Sonication of GO: Sonicate the GO dispersion for 30-60 minutes using an ultrasonic homogenizer to ensure exfoliation into individual sheets.
-
Preparation of this compound Solution: In a separate beaker, dissolve a molar excess of this compound (e.g., 300 mg) in 50 mL of ethanol.
-
Mixing: Add the this compound solution to the GO dispersion under vigorous stirring.
-
Reaction: Equip the beaker with a reflux condenser and heat the mixture to 60-80°C. Allow the reaction to proceed under constant stirring for 10-12 hours.[1] A color change from yellowish-brown to black is indicative of the functionalization and partial reduction of GO.[1]
-
Filtration and Washing: After the reaction, allow the mixture to cool to room temperature. Filter the black precipitate using a filtration apparatus. Wash the collected solid product multiple times with ethanol and then with DI water to remove unreacted this compound and other impurities.
-
Drying: Dry the final product, this compound-functionalized graphene oxide (AGO), in a vacuum oven at 60-80°C overnight.
Characterization: The successful functionalization of GO with this compound can be confirmed using various characterization techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to C-N stretching and N-H bending, and a decrease in the intensity of peaks associated with oxygen-containing functional groups (O-H, C=O, C-O-C).[2][3][7]
-
X-ray Photoelectron Spectroscopy (XPS): The presence of a N1s peak in the XPS spectrum confirms the introduction of nitrogen. Deconvolution of the C1s peak will show an increased C-C/C-H component and a new C-N peak, with a reduction in C-O and C=O peaks.[2][3][8]
-
X-ray Diffraction (XRD): An increase in the interlayer spacing (d-spacing) of the graphene sheets, indicated by a shift of the (001) diffraction peak to a lower 2θ angle, suggests the intercalation of this compound molecules.[2][9]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of this compound grafted onto the GO surface by observing the weight loss at different temperature ranges.
Protocol 2: Preparation of AGO/Polymer Composites via Solution Blending
This protocol outlines the fabrication of polymer composites reinforced with the synthesized AGO using a solution blending method. This method is suitable for polymers that are soluble in common organic solvents.
Materials:
-
This compound-functionalized graphene oxide (AGO)
-
Polymer matrix (e.g., epoxy resin, polystyrene)
-
Appropriate solvent for the polymer (e.g., acetone for epoxy, toluene for polystyrene)
-
Beakers
-
Ultrasonic bath/probe
-
Magnetic stirrer
-
Casting dish (e.g., Petri dish)
-
Vacuum oven
Procedure:
-
Dispersion of AGO: Disperse a calculated amount of AGO (e.g., 0.1 to 1.0 wt% relative to the polymer) in a suitable volume of the chosen solvent.
-
Sonication: Sonicate the AGO dispersion for 30-60 minutes to achieve a homogeneous suspension.
-
Dissolution of Polymer: In a separate beaker, dissolve the polymer in the same solvent with the aid of a magnetic stirrer.
-
Mixing: Slowly add the AGO dispersion to the polymer solution under continuous stirring. Continue stirring for several hours to ensure uniform mixing.
-
Casting: Pour the resulting mixture into a casting dish.
-
Solvent Evaporation: Place the casting dish in a fume hood to allow for slow evaporation of the solvent at room temperature.
-
Drying and Curing: Once the majority of the solvent has evaporated, transfer the cast film to a vacuum oven. For thermosetting polymers like epoxy, a curing step at an elevated temperature will be required according to the manufacturer's specifications. For thermoplastics like polystyrene, drying under vacuum at a temperature below the polymer's glass transition temperature is sufficient.
Data Presentation
The functionalization of graphene oxide with this compound and its incorporation into polymer matrices leads to significant improvements in the material's properties. The following tables summarize the expected quantitative enhancements based on studies of similar alkylamine-functionalized GO composites.
Table 1: Enhancement in Mechanical Properties of Amine-Functionalized GO/Epoxy Composites [5]
| Property | Neat Epoxy | 0.3 wt% AFGO/Epoxy | % Improvement |
| Tensile Strength (MPa) | ~40-60 | Increased by 67% | 67% |
| Flexural Strength (MPa) | ~80-100 | Increased by 51% | 51% |
| Impact Strength (kJ/m²) | ~10-20 | Increased by 152% | 152% |
AFGO: Amine-Functionalized Graphene Oxide
Table 2: Enhancement in Thermal Properties of Amine-Functionalized GO/Polymer Composites
| Property | Neat Polymer | Functionalized GO/Polymer Composite | Improvement | Reference |
| Glass Transition Temperature (Tg) | 88.4 °C | 97.3 °C (0.3 wt% AFGO/Epoxy) | ~8.9 °C increase | [5] |
| Thermal Decomposition Temperature (TGA) | 351 °C | 358 °C (Epoxy composite) | ~7 °C increase | [5] |
| Coefficient of Thermal Expansion (CTE) | 102.6 µm/°C | 53.81 µm/°C (0.1 wt% D400-GO/PI) | ~48% decrease | [10] |
D400-GO/PI: Poly(oxyalkylene)amine-functionalized GO in Polyimide
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and the underlying logic of functionalizing graphene oxide with this compound for enhanced polymer composites.
Caption: Workflow for the synthesis of AGO and fabrication of AGO/polymer composites.
Caption: Logical relationship from functionalization to improved composite properties.
Chemical Reaction Pathway
The following diagram illustrates the proposed chemical reaction between the functional groups on graphene oxide and this compound.
Caption: Simplified reaction scheme for the functionalization of graphene oxide with this compound.
References
- 1. Effects of the alkylamine functionalization of graphene oxide on the properties of polystyrene nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High yield synthesis of amine functionalized graphene oxide and its surface properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of amine-functionalized graphene oxide by microwave-assisted reactions: an outstanding alternative for supporting materials in supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of molecular chain length on the mechanical and thermal properties of amine-functionalized graphene oxide/polyimide composite films prepared by in situ polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials Using Amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of materials is a critical process in various scientific and technological fields, including biomaterials science, nanotechnology, and drug delivery. The introduction of specific functional groups onto a material's surface can dramatically alter its physicochemical properties, such as wettability, charge, and biocompatibility, thereby enabling or enhancing its performance in a desired application. Amylamine, a primary alkylamine, serves as a versatile molecule for surface functionalization. Its terminal amine group (-NH₂) can impart a positive charge at physiological pH, facilitating electrostatic interactions with negatively charged molecules and cell surfaces. Furthermore, the pentyl chain of this compound can modulate the hydrophobicity of the surface.
This document provides detailed application notes and protocols for the use of n-amylamine in surface modification, with a focus on techniques relevant to researchers in life sciences and drug development. The primary method detailed is glow discharge-mediated surface functionalization, a solvent-free technique for creating reactive surfaces. While direct quantitative data for this compound surface modification is not extensively available in peer-reviewed literature, this document outlines established protocols for the characterization and quantification of amine-functionalized surfaces, which are fully applicable to this compound-modified materials.
Applications
Creation of Hydrophobic and Positively Charged Surfaces
A significant application of this compound is in the preparation of surfaces that are both hydrophobic and possess a positive charge. This is particularly valuable in the field of electron microscopy for the preparation of sample grids.[1] The positive charge facilitates the adhesion of negatively charged biomolecules, such as nucleic acids and certain proteins, while the hydrophobicity can influence the orientation and conformation of adsorbed molecules.[2]
-
Electron Microscopy: this compound glow discharge treatment of carbon-coated transmission electron microscopy (TEM) grids is a common technique to improve the adsorption and distribution of biological macromolecules.[3][4] This treatment renders the surface slightly hydrophobic and positively charged, which can be advantageous for visualizing specific protein complexes.[3]
Potential for Drug Delivery and Biomaterial Applications
The primary amine groups introduced by this compound functionalization serve as reactive handles for the covalent attachment of various molecules, including drugs, targeting ligands, and biocompatible polymers like polyethylene glycol (PEG).[5] This opens up possibilities for the development of functionalized nanoparticles and biomaterial surfaces for drug delivery and tissue engineering.
-
Nanoparticle Functionalization: Amine-functionalized nanoparticles can be used to encapsulate or electrostatically interact with negatively charged therapeutic agents, such as siRNA or DNA, for gene delivery.[6] While specific studies on this compound for this purpose are limited, the principles of using primary amines for drug loading and cellular interaction are well-established.[5][7] The positive surface charge can enhance the interaction with negatively charged cell membranes, potentially improving cellular uptake.[8]
-
Biomaterial Scaffolds: Surface modification of biomaterial scaffolds with amine groups can improve cell adhesion and proliferation, which is crucial for tissue engineering applications.[9][10] The amine groups can be used to immobilize growth factors or other bioactive molecules to direct cell behavior.
Experimental Protocols
Protocol 1: Glow Discharge Surface Modification with n-Amylamine
This protocol describes a common method for modifying surfaces, such as TEM grids or other substrates, using n-amylamine vapor in a glow discharge system.[1][11]
Materials:
-
Glow discharge system (e.g., PELCO easiGlow™)[1]
-
Substrates to be modified (e.g., carbon-coated TEM grids, glass slides)
-
n-Amylamine (Pentylamine)
-
Pipette
-
70% Ethanol and lint-free cloth for cleaning
Procedure:
-
Preparation: Ensure the glow discharge chamber is clean. If necessary, wipe the inner surfaces with 70% ethanol and a lint-free cloth.[1]
-
Sample Placement: Place the substrates to be modified in the center of the stage within the glow discharge chamber. If using TEM grids, place them on a clean glass slide with the film side up.[1]
-
This compound Introduction: Place a small piece of filter paper or a small glass vial inside the chamber, alongside the substrates.[1][11]
-
Aliquotting this compound: Carefully pipette 1-3 drops (approximately 50 µL each) of n-amylamine onto the filter paper.[1] Alternatively, for some systems, 10 µL on filter paper or 0.5 mL in a vial has been reported.[4][11] Note: this compound is volatile; using an excessive amount can make it difficult for the system to achieve the required vacuum.[1]
-
Glow Discharge Process:
-
Seal the chamber and start the vacuum pump. A typical pressure for this process is around 2x10⁻¹ Torr.[4]
-
Set the polarity to POSITIVE.[1]
-
The current and time settings can be adjusted as needed. A common starting point is 15 mA for 10-60 seconds.[4][11][12]
-
Initiate the glow discharge. A successful this compound plasma will typically appear blue, in contrast to the violet/pinkish-purple plasma of air.[1][4]
-
-
Post-Treatment:
-
After the treatment is complete, vent the chamber slowly to avoid disturbing the samples.
-
Remove the treated substrates. They should be used within approximately 1 hour for optimal surface properties.[1][11]
-
Safely discard the filter paper or vial containing this compound.
-
Clean the interior of the glow discharge chamber with 70% ethanol and a lint-free cloth to remove residual this compound.[1]
-
Safety Precautions: n-Amylamine is a flammable liquid with harmful vapors. Handle it in a well-ventilated area or under a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses).[12]
Protocol 2: Quantification of Surface Primary Amines using the Ninhydrin Assay
The ninhydrin test is a colorimetric assay used to detect and quantify primary amines.[13][14] This protocol is adapted for surface-bound amines.
Materials:
-
This compound-modified substrate
-
Ninhydrin reagent solution (e.g., 0.35 g ninhydrin in 100 mL ethanol)[13]
-
Diluent solvent (e.g., 1:1 water and n-propanol)
-
Test tubes or a 96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Place the this compound-functionalized material into a test tube or a well of a 96-well plate.
-
Reaction:
-
Color Development and Measurement:
-
Allow the samples to cool to room temperature.
-
Add a diluent solvent (e.g., 5 mL) to solubilize the colored product.[13]
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using a known concentration of a primary amine (e.g., this compound or ε-aminocaproic acid) in solution.[15]
-
Determine the concentration of amine groups on the surface by comparing the absorbance of the sample to the standard curve. The results can be expressed as amine density (e.g., in nmol/cm²).
-
Protocol 3: Quantification of Surface Primary Amines using the Fluorescamine Assay
Fluorescamine is a reagent that reacts with primary amines to produce a fluorescent product, offering a highly sensitive quantification method.[16][17][18]
Materials:
-
This compound-modified substrate
-
Borate buffer (e.g., 0.1 M, pH 9.0)[16]
-
Fluorescamine solution (e.g., 5 mg in 10 mL fresh acetone or acetonitrile)[16]
-
Fluorometer
Procedure:
-
Sample Preparation: Place the this compound-functionalized material in a suitable container (e.g., a cuvette or a well of a black 96-well plate).
-
Reaction:
-
Add a defined volume of borate buffer to the sample.
-
Add the fluorescamine solution to the sample and mix immediately. The reaction is almost instantaneous.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[16]
-
-
Quantification:
-
Prepare a standard curve using a known concentration of a primary amine standard.
-
Calculate the surface amine concentration of the sample by comparing its fluorescence reading to the standard curve.
-
Data Presentation
Quantitative data from the characterization of this compound-modified surfaces should be presented in a clear and structured format.
Table 1: Expected Surface Properties after this compound Modification
| Parameter | Expected Outcome | Characterization Technique |
| Wettability | Increased hydrophobicity | Contact Angle Goniometry |
| Surface Charge | Positive (at neutral pH) | Zeta Potential Measurement |
| Chemical Composition | Presence of N 1s peak | X-ray Photoelectron Spectroscopy (XPS) |
| Functional Groups | Presence of N-H and C-H stretching | Fourier-Transform Infrared Spectroscopy (FTIR) |
Table 2: Quantitative Analysis of Surface Amine Density
| Quantification Method | Principle | Typical Wavelength/Signal | Expected Result for this compound |
| Ninhydrin Assay | Colorimetric reaction with primary amines | Absorbance at 570 nm | Linear increase in absorbance with amine density |
| Fluorescamine Assay | Fluorogenic reaction with primary amines | Excitation: ~390 nm, Emission: ~475 nm | Linear increase in fluorescence with amine density |
| XPS | Elemental and chemical state analysis | N 1s core-level spectrum | Quantification of atomic nitrogen concentration on the surface |
Visualizations
Caption: Workflow for this compound surface modification and subsequent analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly(amido-amine)s belonging to two different homologous series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniquetherapeutics.com [uniquetherapeutics.com]
- 7. Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study on the nanoparticles for improved drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 14. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
Amylamine as a Versatile Reagent in the Synthesis of Pharmaceutical Intermediates
Introduction
Amylamine, a primary aliphatic amine, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its nucleophilic nature allows for its incorporation into diverse molecular scaffolds, primarily through the formation of carbon-nitrogen bonds. This application note explores the utility of this compound in key chemical transformations such as reductive amination and amide bond formation, providing detailed protocols for the synthesis of representative pharmaceutical intermediates.
Key Applications and Reactions
This compound is a versatile reagent employed in several key reactions for the construction of pharmaceutical intermediates. The primary amine group of this compound readily participates in nucleophilic substitution and addition reactions, making it a valuable synthon for introducing an n-pentyl group into organic molecules.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, offering a reliable method for the formation of secondary and tertiary amines.[1] This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the corresponding amine. This compound is an excellent substrate for reductive amination, enabling the synthesis of a wide range of N-pentyl substituted compounds.
A representative example is the synthesis of N-cyclohexylpentan-1-amine , an intermediate that can be found in various bioactive molecules. This reaction proceeds via the reductive amination of cyclohexanone with this compound.
Amide Bond Formation
The amide bond is one of the most prevalent functional groups in pharmaceuticals. The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides) leads to the formation of N-pentyl amides. These amides can be important intermediates in the synthesis of more complex drug molecules.
A key example is the synthesis of N-pentyl-2-pyrrolidinone . While this is a lactam (a cyclic amide), its synthesis from γ-butyrolactone and this compound follows the principles of amide formation. N-substituted pyrrolidinones are found in a number of pharmaceuticals and are valued for their unique solvent properties and biological activities.[2]
Synthesis of Cyanoguanidines
Cyanoguanidines are important precursors in the synthesis of various pharmaceuticals, including certain diuretics and antihypertensive agents.[3][4] this compound can be used to synthesize N-amyl-N'-cyanoguanidine, a potential intermediate for drug discovery programs.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of the aforementioned pharmaceutical intermediates using this compound as a key reagent.
Synthesis of N-Cyclohexylpentan-1-amine via Reductive Amination
This protocol describes the synthesis of N-cyclohexylpentan-1-amine from cyclohexanone and this compound using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Materials:
-
Cyclohexanone
-
This compound (Pentan-1-amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion, followed by the addition of acetic acid (2.0 eq).
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N-cyclohexylpentan-1-amine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Cyclohexanone | 98.14 | 1.0 | - | Generic Protocol |
| This compound | 87.16 | 1.0 | - | Generic Protocol |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | - | Generic Protocol |
| N-Cyclohexylpentan-1-amine | 169.32 | - | 85-95 | Generic Protocol |
Synthesis of N-Pentyl-2-pyrrolidinone
This protocol outlines the synthesis of N-pentyl-2-pyrrolidinone from γ-butyrolactone and this compound. This reaction is typically carried out at elevated temperatures and pressures.
Reaction Scheme:
Materials:
-
γ-Butyrolactone
-
This compound (Pentan-1-amine)
-
Water
Procedure:
-
Charge a high-pressure autoclave reactor with γ-butyrolactone (1.0 eq), this compound (1.5 eq), and water. The use of excess amine drives the reaction to completion.[5]
-
Seal the reactor and heat the mixture to a temperature of 250-280°C. The pressure will increase due to the autogenous pressure of the reactants and the water byproduct.
-
Maintain the reaction at this temperature for 2-4 hours.
-
After cooling the reactor to room temperature, vent the excess pressure.
-
Transfer the reaction mixture to a distillation apparatus.
-
Fractionally distill the mixture to remove excess this compound and water.
-
Further purify the product by vacuum distillation to obtain N-pentyl-2-pyrrolidinone.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| γ-Butyrolactone | 86.09 | 1.0 | - | [2][6] |
| This compound | 87.16 | 1.5 | - | [5] |
| N-Pentyl-2-pyrrolidinone | 155.25 | - | >90 | [2][6] |
Synthesis of N-Amyl-N'-cyanoguanidine
This protocol describes a potential route to N-amyl-N'-cyanoguanidine, a precursor for various heterocyclic compounds. The synthesis involves the reaction of this compound with sodium dicyanamide.
Reaction Scheme:
Materials:
-
This compound (Pentan-1-amine)
-
Sodium dicyanamide
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve sodium dicyanamide (1.0 eq) in water.
-
Add this compound (1.0 eq) to the solution.
-
Acidify the mixture with hydrochloric acid to a pH of 4-5.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over a drying agent, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-amyl-N'-cyanoguanidine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| This compound | 87.16 | 1.0 | - | Adapted Protocol |
| Sodium Dicyanamide | 89.03 | 1.0 | - | Adapted Protocol |
| N-Amyl-N'-cyanoguanidine | 154.21 | - | 60-70 (Estimated) | Adapted Protocol |
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of the described pharmaceutical intermediates.
Caption: Workflow for the synthesis of N-Cyclohexylpentan-1-amine.
Caption: Workflow for the synthesis of N-Pentyl-2-pyrrolidinone.
Caption: Workflow for the synthesis of N-Amyl-N'-cyanoguanidine.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a range of pharmaceutical intermediates. Its application in reductive amination, amide formation, and the synthesis of cyanoguanidines highlights its importance in medicinal chemistry and drug development. The protocols provided herein offer robust methods for the preparation of key intermediates, which can be further elaborated to access a wide array of potential drug candidates. The straightforward nature of these reactions, coupled with the ready availability of this compound, makes it an attractive choice for both academic research and industrial-scale pharmaceutical production.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]
Application Note & Protocol: High-Resolution GC-MS Method for the Determination of Amylamine Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires stringent purity control to ensure the safety and efficacy of the final product. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive method for the quantification of this compound and the identification of potential impurities. This document provides a detailed protocol for the purity assessment of this compound using a validated GC-MS method, including sample preparation, instrument parameters, and data analysis. Due to the basic nature of amines, which can lead to poor chromatographic peak shape, a derivatization step is often employed to improve analysis.[1][2][3]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound purity is depicted below.
Detailed Experimental Protocol
This protocol is based on a common approach for the analysis of aliphatic amines, which may involve derivatization to improve chromatographic performance.[4][5][6]
1. Materials and Reagents
-
This compound sample
-
This compound reference standard (≥99.5% purity)
-
Potential impurity reference standards (e.g., other isomers of this compound, related short-chain amines)
-
Dichloromethane (DCM), HPLC grade
-
Sodium bicarbonate buffer (pH 10.5)
-
Pentafluorobenzoyl chloride (PFBOC) derivatizing agent
-
Methanol, HPLC grade
-
Deionized water
-
1.5 mL glass GC autosampler vials with caps[7]
2. Standard and Sample Preparation
2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.2. Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of impurities (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
2.3. Sample Preparation and Derivatization
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask and dilute to volume with methanol.
-
Transfer 1 mL of the diluted sample solution to a 10 mL glass vial.
-
Add 2 mL of sodium bicarbonate buffer (pH 10.5).
-
Add 100 µL of PFBOC in dichloromethane (10% v/v).
-
Vortex the mixture for 2 minutes to facilitate the derivatization reaction.[4]
-
Allow the layers to separate. The derivatized this compound and impurities will be in the lower dichloromethane layer.
-
Carefully transfer the lower organic layer to a 1.5 mL GC autosampler vial for analysis.[7][8]
3. GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume[9] |
| Injector Temperature | 250 °C[10] |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min[6][10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV[11] |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C[10] |
| Scan Mode | Full Scan (m/z 50-450) for impurity identification[10] and Selected Ion Monitoring (SIM) for quantification of known impurities |
Data Presentation and Analysis
1. Purity Calculation
The purity of the this compound sample is determined by the area percent method, assuming that all impurities have a similar response factor to this compound.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
2. Method Validation Summary
A summary of typical validation parameters for this type of method is presented below.[4][6][11]
| Parameter | Result |
| Linearity | |
| Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6) | < 8% |
| Accuracy (Recovery %) | 90 - 110% |
Logical Relationship for Method Validation
The validation of an analytical method follows a logical progression to ensure it is suitable for its intended purpose.
The described GC-MS method provides a robust and reliable approach for determining the purity of this compound. The optional derivatization step significantly improves chromatographic performance, allowing for accurate quantification and identification of potential impurities. Proper method validation is essential to ensure the reliability of the results for quality control in research and pharmaceutical development.[12][13]
References
- 1. agilent.com [agilent.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. h-brs.de [h-brs.de]
- 4. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Substituted Amides Using Amylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The synthesis of N-substituted amides allows for the fine-tuning of molecular properties, influencing factors such as potency, selectivity, and pharmacokinetic profiles. Amylamine, as a primary amine with a five-carbon alkyl chain, provides a moderately lipophilic moiety that can be strategically incorporated into drug candidates to enhance membrane permeability and target engagement.
These application notes provide detailed protocols for the synthesis of N-substituted amides using this compound via common and efficient synthetic routes. The methodologies covered include the Schotten-Baumann reaction with acyl chlorides, acylation with anhydrides, and catalytic amidation of carboxylic acids. For each method, a general protocol is provided, followed by a specific example with quantitative data.
I. Synthesis of N-Amyl Amides via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the synthesis of amides from amines and acyl chlorides.[1][2][3][4] The reaction is typically performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
General Experimental Protocol:
-
Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane, diethyl ether) and water.
-
Add a base (e.g., sodium hydroxide, potassium carbonate) to the aqueous phase.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 equivalents) to the stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Separate the organic layer and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Example: Synthesis of N-Pentylbenzamide
A specific example of this reaction involves the synthesis of N-pentylbenzamide from benzoyl chloride and this compound.
| Parameter | Value |
| Reactants | Benzoyl chloride, this compound |
| Base | Sodium hydroxide |
| Solvent | Water |
| Reaction Time | 3 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 98.5% |
Detailed Protocol:
-
In a flask, a solution of sodium hydroxide (1.5 mol) in water (405 mL) is prepared and cooled to 18 °C.
-
This compound (0.76 mol) is added to the basic solution.
-
The mixture is cooled in an ice bath under vigorous stirring.
-
Benzoyl chloride (1.13 mol) is added dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 3 hours.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The solid product is collected by suction filtration and washed with water until neutral.
-
The resulting white solid is dried under vacuum at 70 °C for 9 hours to yield N-pentylbenzamide.
II. Synthesis of N-Amyl Amides via Acylation with Anhydrides
Acid anhydrides are also effective acylating agents for the synthesis of amides. These reactions are generally less vigorous than those with acyl chlorides and can often be performed under milder conditions.
General Experimental Protocol:
-
Dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., water, THF).
-
Add the acid anhydride (1.0-1.5 equivalents).
-
If starting with an amine salt, add a base like sodium bicarbonate to liberate the free amine.
-
The reaction may be heated to drive it to completion.
-
Upon completion, the product can often be isolated by precipitation or extraction.
-
Purify the crude product by recrystallization.
Example: Synthesis of N-Amylacetamide
The synthesis of N-amylacetamide can be achieved through the reaction of this compound with acetic anhydride.
| Parameter | Value |
| Reactants | This compound, Acetic Anhydride |
| Solvent | n-Hexane |
| Catalyst | Immobilized Lipase (Novozym 435) |
| Reaction Time | Not specified |
| Temperature | Not specified |
| Yield | High (quantitative data not provided) |
Detailed Protocol (Enzymatic Catalysis):
While a standard chemical protocol was not found in the provided search results, an enzymatic approach highlights a green chemistry alternative.
-
Immobilized lipase (Novozym 435) is used as a catalyst.
-
The reaction is carried out in an organic solvent such as n-hexane.
-
Isoamyl alcohol (a constitutional isomer of this compound) and acetic anhydride are reacted in the presence of the enzyme. This reaction proceeds at a high rate.[5]
-
A similar enzymatic acylation of this compound with acetic anhydride would be expected to proceed efficiently under mild conditions. The enzyme catalyzes the nucleophilic attack of the amine on the anhydride.
-
Work-up would typically involve filtration to remove the immobilized enzyme, followed by removal of the solvent.
III. Catalytic Amidation of Carboxylic Acids with this compound
Direct amidation of carboxylic acids with amines is an atom-economical and environmentally friendly approach.[6] This method often requires a catalyst to overcome the formation of a non-reactive ammonium carboxylate salt.[7] Various catalysts, including boric acid and transition metals, have been developed for this transformation.[7][8]
General Experimental Protocol:
-
Combine the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and the catalyst in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Example: Boric Acid-Catalyzed Synthesis of N-Pentylbenzamide
This protocol is adapted from a boric acid-catalyzed amidation of benzoic acid with benzylamine and is expected to be applicable to this compound.[7]
| Parameter | Value |
| Reactants | Benzoic Acid, this compound |
| Catalyst | Boric Acid (1-50 mol%) |
| Solvent | Toluene |
| Reaction Time | 5-20 hours |
| Temperature | Reflux |
| Yield | ~89% (based on similar reaction) |
Detailed Protocol:
-
To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (0.03 mol), boric acid (1-50 mol%), and toluene (88 mL).
-
Stir the mixture for 10 minutes.
-
Add this compound (0.031 mol) and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap (approximately 5-20 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into hexanes to precipitate the product.
-
Collect the solid by filtration, wash with hexanes, and dry to obtain N-pentylbenzamide.[7]
Applications in Drug Development
The incorporation of an N-amyl group into a molecule can significantly impact its pharmacological profile. The pentyl chain increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets of biological targets. This modification is a common strategy in medicinal chemistry to improve the drug-like properties of a lead compound.
While specific examples of N-amyl amides as approved drugs are not prevalent in the initial search, the N-substituted amide motif is a key feature in a wide range of therapeutic agents, including kinase inhibitors, anticonvulsants, and antimicrobial agents.[4][6][9] Structure-activity relationship (SAR) studies often explore the impact of varying the N-alkyl substituent on biological activity. For instance, in the development of novel therapeutics, a series of N-alkyl amides might be synthesized to determine the optimal chain length for target binding and cellular activity. The N-amyl group represents a point of exploration within this chemical space.
Conclusion
The synthesis of N-substituted amides using this compound can be readily achieved through several reliable and high-yielding methods. The choice of synthetic route depends on the nature of the acylating agent and the desired reaction conditions. The Schotten-Baumann reaction offers a classic and efficient method for acyl chlorides. Acylation with anhydrides provides a milder alternative. For a greener and more atom-economical approach, catalytic amidation of carboxylic acids is a valuable strategy. The resulting N-amyl amides are useful scaffolds for the development of new therapeutic agents, where the pentyl group can be leveraged to modulate the physicochemical and pharmacological properties of the molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. A kinetic study of isoamyl acetate synthesis by immobilized lipase-catalyzed acetylation in n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical sciences, offering significant advantages over conventional heating methods.[1] By utilizing microwave energy, MAOS can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity, all while promoting greener chemistry principles through reduced energy consumption and solvent use.[1][2] This application note provides a detailed protocol for the microwave-assisted synthesis of N-benzylidenepentan-1-amine, a Schiff base, from amylamine and benzaldehyde. Schiff bases are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, making their efficient synthesis a topic of considerable interest in drug discovery.[3]
Core Principles of Microwave-Assisted Synthesis
Microwave heating utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into thermal energy. This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture, avoiding the localized overheating often associated with conventional heating methods.[1] This rapid and efficient energy transfer is responsible for the dramatic acceleration of reaction rates observed in MAOS.[2]
Featured Application: Microwave-Assisted Synthesis of N-benzylidenepentan-1-amine
This protocol details the synthesis of N-benzylidenepentan-1-amine via the condensation of this compound and benzaldehyde. This reaction is a representative example of Schiff base formation, a fundamental transformation in organic chemistry with broad applications in the synthesis of pharmaceuticals and fine chemicals.
Reaction Scheme
Caption: Reaction scheme for the microwave-assisted synthesis of N-benzylidenepentan-1-amine.
Experimental Protocol
Materials:
-
This compound (C5H13N)
-
Benzaldehyde (C7H6O)
-
Ethanol (absolute)
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stir bars
-
Monitored microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg).
-
Solvent and Amine Addition: Add absolute ethanol (3 mL) to the vial, followed by the addition of this compound (1.0 mmol, 87 mg).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 80°C for 10 minutes. The pressure should be monitored and should not exceed 15 bar.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the representative reaction parameters and results for the microwave-assisted synthesis of N-benzylidenepentan-1-amine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Benzaldehyde | 1.0 mmol |
| Solvent | Ethanol (3 mL) |
| Microwave Conditions | |
| Temperature | 80°C |
| Time | 10 minutes |
| Power | 100 W (variable) |
| Pressure | < 15 bar |
| Results | |
| Product Yield | >95% (representative) |
| Purity | High (further purification may be required) |
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of N-benzylidenepentan-1-amine.
Potential Biological Significance of Schiff Bases
Schiff bases are known to exhibit a wide range of biological activities, which is attributed to the presence of the azomethine (-C=N-) group. The biological activity can be tuned by varying the aldehyde and amine precursors.
Caption: Potential biological activities of Schiff bases.
Conclusion
The described microwave-assisted protocol for the synthesis of N-benzylidenepentan-1-amine offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This approach is amenable to the rapid generation of libraries of Schiff bases for screening in drug discovery programs. The principles and techniques outlined in this application note can be adapted for a wide range of other chemical transformations involving primary amines, providing a powerful tool for researchers in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Low yield in amylamine acylation reaction troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in amylamine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the acylation of this compound?
The acylation of this compound, a primary amine, involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-amylamide. This is a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[1]
Q2: My reaction yield is low. What are the most common causes?
Low yields in this compound acylation can stem from several factors:
-
Presence of Moisture: Acylating agents like acetyl chloride and acetic anhydride are highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, or reagents) will consume the acylating agent, reducing the amount available to react with the this compound.
-
Inadequate Base: A base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl or acetic acid) formed during the reaction.[1] Without a sufficient amount of a suitable base, the amine can become protonated, rendering it non-nucleophilic and halting the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. While many acylations proceed at room temperature, some may require cooling to control exothermic reactions, while others might need gentle heating to proceed at a reasonable rate.
-
Improper Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the acylating agent will result in incomplete conversion of the this compound.
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification, leading to a lower isolated yield.
Q3: Can over-acylation occur with this compound?
Over-acylation is generally not a significant issue for primary amines like this compound. Once the primary amine is acylated to form a secondary amide, the lone pair of electrons on the nitrogen becomes delocalized through resonance with the adjacent carbonyl group. This delocalization makes the amide nitrogen significantly less nucleophilic than the starting primary amine, thus preventing a second acylation.
Q4: What are some common side reactions to be aware of?
Potential side reactions include:
-
Hydrolysis of the acylating agent: As mentioned, this is a major issue if moisture is present.
-
Reaction with solvent: Some solvents can react with the acylating agent. For example, alcohols will be acylated to form esters.
-
Polymerization: Under certain conditions, side reactions leading to polymeric byproducts can occur, especially at higher temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. |
| Inactive acylating agent. | Use a freshly opened bottle of the acylating agent or purify it before use. | |
| Insufficient or inappropriate base. | Use at least a stoichiometric amount of a suitable base like pyridine or triethylamine. For aliphatic amines, a combination of sodium acetate and triethylamine in brine has been shown to improve yields.[2] | |
| Amine is protonated (in salt form). | If the starting this compound is a hydrochloride salt, use an additional equivalent of base to neutralize it before adding the acylating agent. | |
| Reaction is Slow or Stalls | Suboptimal reaction temperature. | Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Conversely, if the reaction is highly exothermic, cooling in an ice bath may be necessary to prevent side reactions. |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. | |
| Formation of Multiple Products/Difficult Purification | Unoptimized reaction conditions leading to side products. | Re-evaluate the reaction parameters: temperature, reaction time, and stoichiometry. Use TLC to monitor the reaction and stop it once the starting material is consumed to minimize byproduct formation. |
| Hydrolysis of the product during workup. | Ensure the workup conditions are appropriate. Amides are generally stable, but prolonged exposure to strong acid or base at high temperatures can lead to hydrolysis. |
Data Presentation
The following table summarizes representative yields for the N-acetylation of primary amines under various conditions. While this data is not specific to this compound, it provides a useful guide for understanding how different parameters can influence the reaction outcome.
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Representative Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 2-4 h | ~95 | General Procedure |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 1-3 h | >90 | General Procedure |
| Acetic Anhydride | Sodium Acetate | Water/Brine | 25 | 1 h | 75-90 | [2] |
| Acetonitrile | Alumina (catalyst) | Acetonitrile | 200 | 27 min (flow) | >95 (for benzylamine) | [3] |
| Acetic Anhydride | None | Solvent-free | 25 | 10-15 min | >95 (for aromatic amines) |
Experimental Protocols
Protocol: Acylation of this compound with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride and triethylamine as the base.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted this compound), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-amylacetamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
General Reaction Pathway
Caption: General reaction scheme for the acylation of this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yield in this compound acylation.
References
Technical Support Center: Alkylation of Amylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of amylamine.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylated this compound and a Mixture of Products
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows multiple spots/peaks corresponding to the starting material, the desired mono-alkylated product, and several higher molecular weight species.
-
The isolated yield of the target N-alkylthis compound is significantly lower than expected.
Root Cause Analysis:
The primary issue in the direct alkylation of primary amines like this compound is over-alkylation or polysubstitution .[1] The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a di-alkylated product (a tertiary amine).[1] This tertiary amine can further react to form a quaternary ammonium salt.[1] This "runaway" reaction results in a mixture of products that can be difficult to separate.
Logical Workflow for Troubleshooting Over-alkylation:
Caption: Troubleshooting workflow for over-alkylation in this compound alkylation.
Corrective Actions:
-
Modify Stoichiometry: Employ a large excess of this compound relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant primary amine rather than the newly formed secondary amine. A 5 to 10-fold excess of this compound is a good starting point.
-
Control Reaction Conditions:
-
Slow Addition: Add the alkylating agent dropwise to the solution of this compound over an extended period. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of the subsequent alkylation reactions, which often have a higher activation energy.
-
-
Alternative Synthesis Route: Reductive Amination: For selective mono-alkylation, reductive amination is a superior method that avoids the issue of over-alkylation.[2][3] This one-pot reaction involves the formation of an imine from this compound and an aldehyde or ketone, followed by in-situ reduction to the desired N-alkylated amine.
Issue 2: Reaction Fails to Proceed or is Incomplete
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted starting materials (this compound and alkylating agent).
-
The reaction progress appears stalled.
Root Cause Analysis:
Several factors can contribute to an incomplete or failed reaction:
-
Poor Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group on the alkylating agent.
-
Inactive Reagents: Degradation of the this compound or the alkylating agent.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate.
-
Steric Hindrance: A bulky alkylating agent or a hindered amine can slow down the reaction.
Corrective Actions:
-
Choice of Alkylating Agent: Ensure the use of an alkylating agent with a good leaving group. The reactivity order is typically I > Br > Cl > F. If using an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Reagent Quality: Verify the purity and integrity of the this compound and alkylating agent. This compound can be purified by distillation.
-
Solvent and Base Selection:
-
Use a polar aprotic solvent such as acetonitrile or DMF to solvate the amine and facilitate the SN2 reaction.
-
A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the acid generated during the reaction.
-
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary. Monitor for the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the alkylation of this compound with an alkyl halide?
A1: The main side products arise from over-alkylation. These include the N,N-dialkylthis compound (tertiary amine) and the N,N,N-trialkylamylammonium salt (quaternary ammonium salt).
Q2: How can I monitor the progress of my alkylation reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, co-spotting the reaction mixture with the starting this compound and, if available, the expected product will allow you to visualize the consumption of starting material and the formation of the product and byproducts. GC-MS is a powerful tool for identifying and quantifying the different species in your reaction mixture.
Q3: My desired mono-alkylated product is contaminated with the di-alkylated side product. How can I purify it?
A3: Separation of mono- and di-alkylated amines can be challenging due to their similar properties.
-
Fractional Distillation: If the boiling points of the mono- and di-alkylated products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: Silica gel chromatography can be used, but the polarity of the amines may require a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing.
-
Acid-Base Extraction: A more complex but potentially effective method involves exploiting the difference in basicity between the primary, secondary, and tertiary amines.
Q4: Is reductive amination always a better choice for mono-alkylation?
A4: For selective mono-alkylation, reductive amination is generally the preferred method as it avoids the problem of over-alkylation inherent in direct alkylation with alkyl halides.[2][3] It is a more controlled, one-pot reaction that typically results in higher yields of the desired secondary amine.
Data Presentation
The following table illustrates the typical product distribution in the direct alkylation of this compound with one equivalent of an alkyl bromide under standard conditions, highlighting the challenge of over-alkylation.
| Product | Structure | Representative Yield (%) |
| Unreacted this compound | C₅H₁₁NH₂ | 25 |
| N-Alkylthis compound (Desired Product) | C₅H₁₁NHR | 45 |
| N,N-Dialkylthis compound (Side Product) | C₅H₁₁NR₂ | 20 |
| N,N,N-Trialkylamylammonium Bromide | C₅H₁₁NR₃⁺Br⁻ | 10 |
Note: These values are representative and can vary significantly based on the specific alkylating agent, reaction time, temperature, and stoichiometry.
Experimental Protocols
Protocol 1: Direct Alkylation of this compound with an Alkyl Bromide (Illustrative)
Objective: To synthesize N-ethylthis compound.
Materials:
-
This compound (5.0 g, 57.4 mmol)
-
Ethyl bromide (1.25 g, 11.5 mmol)
-
Potassium carbonate (3.18 g, 23.0 mmol)
-
Acetonitrile (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and acetonitrile.
-
Add potassium carbonate to the mixture.
-
Slowly add ethyl bromide to the stirred suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation.
Reaction Pathway:
Caption: Reaction pathway for the direct alkylation of this compound.
Protocol 2: Reductive Amination of Pentanal with Ammonia
Objective: To synthesize this compound (as a precursor for alkylation or for comparison). While this protocol synthesizes this compound, a similar procedure would be followed to create N-alkylated amylamines by reacting this compound with a different aldehyde/ketone.
Materials:
-
Pentanal (10.0 g, 116 mmol)
-
Ammonia (7N solution in methanol, 50 mL, 350 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (4.36 g, 70 mmol)
-
Methanol (100 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
In a 250 mL round-bottom flask, dissolve pentanal in methanol.
-
Add the methanolic ammonia solution, followed by a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the imine intermediate is consumed (typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent.
-
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by distillation.
Workflow for Reductive Amination:
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
References
How to optimize reaction temperature for amination with amylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for amination with amylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature range for optimizing a reductive amination reaction with this compound?
A general starting point for optimizing reductive amination is room temperature. However, the optimal temperature is highly dependent on the substrate, solvent, and catalyst used. For less reactive carbonyl compounds or when using milder reducing agents, heating is often necessary. A common optimization range is between room temperature and 80 °C. One study on a similar reductive amination of an aldehyde showed that lowering the temperature to 80°C resulted in lower conversion, suggesting that for some systems, higher temperatures are beneficial.
Q2: My reductive amination with this compound is showing low or no conversion. What are the first parameters I should investigate?
Low conversion in reductive amination can be attributed to several factors. The primary areas to investigate are:
-
Imine Formation: Incomplete formation of the imine intermediate is a frequent cause of low yields.[1] This can be due to steric hindrance, the electronic properties of the carbonyl compound, or an inappropriate reaction pH.
-
Reducing Agent: The choice and activity of the reducing agent are critical. Ensure the reducing agent is fresh and suitable for the specific reaction conditions.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A gradual increase in temperature (e.g., in 10-20 °C increments) can help determine the optimal condition.
-
Catalyst (if applicable): For catalytic reductive aminations, ensure the catalyst is active and not poisoned.
Q3: I am observing the formation of side products in my amination reaction with this compound at elevated temperatures. What are the likely side reactions?
At higher temperatures, several side reactions can occur in aminations with primary amines like this compound:
-
Over-alkylation: The secondary amine product can react further with the carbonyl compound and another molecule of this compound to form a tertiary amine.
-
Aldol Condensation: Aldehydes, in particular, can undergo self-condensation at elevated temperatures, especially in the presence of a base.
-
Cannizzaro Reaction: For aldehydes without α-hydrogens, disproportionation to the corresponding alcohol and carboxylic acid can occur at high temperatures in the presence of a base.
-
Thermal Decomposition: this compound itself may start to decompose at very high temperatures, though its boiling point is around 104 °C, providing a practical upper limit for many standard procedures. The thermal stability of the specific substrates and product should also be considered.[2][3]
Q4: How does the choice of solvent affect the optimal reaction temperature for amination with this compound?
The solvent plays a crucial role in amination reactions and can significantly influence the optimal temperature.[4] Protic solvents like methanol and ethanol can participate in hydrogen bonding and may facilitate imine formation. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are also commonly used. The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the activity of catalysts, all of which can alter the required reaction temperature. For instance, a reaction that is sluggish in THF at room temperature might proceed efficiently in methanol at the same temperature. It is often beneficial to screen a few different solvents during the optimization process.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Secondary Amine
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Monitor imine formation by TLC, GC-MS, or NMR before adding the reducing agent.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Increase the reaction temperature for the imine formation step (e.g., to 40-60 °C). |
| Ineffective Reduction | - Use a fresh batch of reducing agent.- Consider a different reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride for better selectivity).- Increase the equivalents of the reducing agent. |
| Sub-optimal Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and the appearance of side products. |
| Catalyst Deactivation (Catalytic Amination) | - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.- Increase the catalyst loading. |
| Steric Hindrance | - If reacting a bulky ketone, a higher reaction temperature and longer reaction time may be necessary. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation to Tertiary Amine | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of this compound.- Add the reducing agent as soon as sufficient imine has formed to minimize the time the secondary amine product is exposed to the reaction conditions.- Consider a lower reaction temperature. |
| Reduction of Carbonyl Starting Material | - Use a milder reducing agent that is more selective for the imine (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).[1]- Allow for complete imine formation before adding a less selective reducing agent like sodium borohydride. |
| Aldol Condensation or Other Side Reactions | - Lower the reaction temperature.- If a base is used, consider a milder base or using it in catalytic amounts. |
Data Presentation
The following tables summarize typical reaction conditions for amination reactions analogous to those with this compound. These should be used as a starting point for optimization.
Table 1: Reductive Amination of Benzaldehyde with Analogous Primary Amines
| Entry | Amine | Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzylamine | Mn complex | H₂ (5 bar) | Not specified | 71 (imine) | [5] |
| 2 | Benzylamine | RuCl₂(PPh₃)₃ | H₂ (40 bar) | 130 | ~80 | [6] |
| 3 | n-Butylamine | Co/N-C | H₂ (100 bar) | 100 | 72-96 | [7] |
Table 2: Reductive Amination of Cyclohexanone with Analogous Primary Amines
| Entry | Amine | Catalyst | Reducing Agent | Temperature (°C) | Conversion/Yield (%) | Reference |
| 1 | Aniline | Pd/C | H₂ | 100 | >95% Conversion | [8] |
| 2 | Benzylamine | Au/TiO₂ | H₂ (30 bar) | 100 | 72% Yield | [9] |
| 3 | Methylamine | Reductive Aminase | - | Not specified | High Conversion | [10] |
Table 3: Catalytic Amination of Octanol with Ammonia (as an this compound Analog)
| Entry | Catalyst | Pressure | Temperature (°C) | Conversion/Yield (%) | Reference |
| 1 | Ni-Cu/diatomite | Atmospheric | Not specified | 100% Conversion, 97.3% Selectivity | [11] |
| 2 | Co/Ag-Al₂O₃ | Not specified | 200 | 90% Conversion, 78% Yield | [11] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound
-
Imine Formation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the formation of the imine by TLC or GC-MS.
-
Reduction: Once significant imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.
-
Add the reducing agent (e.g., sodium borohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol)) portion-wise, maintaining the temperature below 25 °C.
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic Amination of an Alcohol with this compound
-
Reactor Setup: In a high-pressure reactor, add the alcohol (1.0 mmol), the catalyst (e.g., a supported noble metal or transition metal catalyst, 1-5 mol%), and a suitable solvent (e.g., tert-amyl alcohol or dioxane).
-
Reaction Initiation: Seal the reactor and add this compound (1.2-2.0 mmol).
-
Pressurize the reactor with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring. Monitor the reaction progress by taking samples periodically and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in amination reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sintef.no [sintef.no]
- 4. search.library.albany.edu [search.library.albany.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Amylamine Purification by Distillation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of amylamine using various distillation techniques. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs) in a question-and-answer format, and structured experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they affect distillation?
A1: Crude this compound can contain several impurities depending on its synthesis route. Common synthesis methods include the amination of pentanol or the reaction of pentyl halides with ammonia.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 1-pentanol or 1-pentyl halides.
-
Secondary and Tertiary Amines: Di-n-amylamine and Tri-n-amylamine can form as byproducts.[1]
-
Water: Can be present from the reaction or absorbed from the atmosphere.
-
Other Isomers: If the synthesis started with a mixture of pentyl alcohols or halides, other C5 amine isomers may be present.
These impurities can affect distillation by forming azeotropes (e.g., with water), having boiling points close to this compound, or causing foaming. Understanding the boiling points of these impurities is crucial for selecting the appropriate distillation technique.
Q2: Which distillation technique is best for purifying this compound?
A2: The choice of distillation technique depends on the nature and boiling points of the impurities:
-
Simple Distillation: Suitable for separating this compound from non-volatile impurities or impurities with a boiling point difference of more than 70°C.
-
Fractional Distillation: Necessary for separating this compound from impurities with closer boiling points, such as other amine isomers or residual starting materials.[2]
-
Vacuum Distillation: Recommended for preventing the decomposition of this compound, which can occur at its atmospheric boiling point, or for separating it from very high-boiling impurities.[3][4] Reducing the pressure lowers the boiling point of the liquid.[3][4][5]
Q3: How can I remove water from this compound before distillation?
A3: Water can form an azeotrope with this compound, making separation by simple distillation difficult. To remove water, you can dry the this compound using a suitable drying agent like potassium hydroxide (KOH) pellets or anhydrous magnesium sulfate (MgSO4) before distillation.
Q4: What is an azeotrope and how does it affect this compound purification?
A4: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[6] If this compound forms an azeotrope with an impurity (like water), they will boil together at a constant temperature, preventing separation. To break the azeotrope, you can either use a drying agent to remove water beforehand or employ azeotropic distillation with a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No distillate is being collected. | Insufficient heating; Leaks in the distillation setup; Thermometer bulb placed incorrectly. | Ensure the heating mantle is set to a temperature at least 20-30°C above the expected boiling point of the distillate.[8] Check all glassware joints for a proper seal; for vacuum distillation, ensure all joints are greased and there are no hissing sounds.[5] Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9] |
| Distillation rate is too slow. | Inadequate heating; Poor insulation. | Gradually increase the heating mantle temperature. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss, especially during fractional distillation.[9] |
| Temperature fluctuates during distillation. | Inconsistent heating; "Bumping" of the liquid due to uneven boiling; Presence of multiple components with close boiling points. | Use a magnetic stirrer or boiling chips to ensure smooth boiling.[10] Ensure a steady heating rate. For fractional distillation, a fluctuating temperature can indicate the transition between different fractions. Collect these intermediate fractions separately. |
| Foaming in the distillation flask. | Presence of contaminants that lower the surface tension of the amine; Heating too rapidly. | Reduce the heating rate. Consider pre-treating the crude this compound to remove surfactants or other foaming agents. In industrial settings, anti-foaming agents may be used. |
| Product purity is low after distillation. | Inefficient separation; Distillation rate is too fast; Inappropriate distillation technique used. | For impurities with close boiling points, use a longer fractionating column or one with a more efficient packing material. Reduce the distillation rate to allow for better equilibrium between the liquid and vapor phases. Switch from simple to fractional distillation if boiling points are close. |
| The distillate is discolored. | Thermal decomposition of this compound or impurities; Contamination in the receiving flask. | Consider using vacuum distillation to lower the boiling temperature and prevent decomposition.[3][4] Ensure all glassware is clean and dry before starting the distillation. This compound may darken over time with exposure to air and light, so proper storage of the distillate is also important. |
Quantitative Data
The following table summarizes the physical properties of n-amylamine and potential impurities, which is critical for planning the distillation process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL at 20°C) |
| n-Amylamine (Pentylamine) | 87.16 | 104[11][12] | 0.752 |
| 1-Pentanol | 88.15 | 138 | 0.811 |
| 1-Chloropentane | 106.59 | 108 | 0.882 |
| Di-n-amylamine | 157.30 | 202-203 | 0.777 |
| Tri-n-amylamine | 227.43 | 240-242[13] | 0.794 |
| Water | 18.02 | 100 | 0.998 |
Note: Data for impurities are from standard chemical reference sources.
| Distillation Technique | Typical Purity Achieved | Expected Yield | Notes |
| Simple Distillation | 95-98% | >90% | Effective for removing non-volatile impurities or those with boiling points >175°C. |
| Fractional Distillation | >99% | 80-90% | Necessary for separating isomers or impurities with boiling points within 70°C of this compound.[10] |
| Vacuum Distillation | >99% | 85-95% | Reduces the boiling point, minimizing thermal degradation. |
Note: Purity and yield are estimates and can vary based on the initial purity of the crude this compound and the specific distillation setup and conditions.
Experimental Protocols
Safety Precautions: this compound is a flammable and corrosive liquid with an irritating odor.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Simple Distillation Protocol
Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Simple distillation head (3-way adapter)
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar.[15]
-
Assemble the simple distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head.[9]
-
Start the flow of cooling water through the condenser, with water entering at the bottom and exiting at the top.[9]
-
Begin heating the flask gently.
-
Observe the temperature and collect the fraction that distills over at a constant temperature, which should be the boiling point of this compound (104°C at atmospheric pressure).[11][12]
-
Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides and overheating of the residue.
Fractional Distillation Protocol
Objective: To separate this compound from impurities with close boiling points.
Materials:
-
Same as for simple distillation, with the addition of a fractionating column (e.g., Vigreux or packed column).
Procedure:
-
Assemble the fractional distillation apparatus, inserting the fractionating column between the distillation flask and the distillation head.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Heat the flask to bring the mixture to a boil. The vapor will rise into the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation. A good rate is typically 1-2 drops per second into the receiving flask.
-
Monitor the temperature at the distillation head. The temperature should plateau as the first, lower-boiling fraction distills.
-
Collect different fractions in separate receiving flasks as the temperature changes. The fraction collected at a stable temperature corresponding to the boiling point of this compound is the purified product.
-
Analyze the purity of the collected fractions using techniques like Gas Chromatography (GC).
Vacuum Distillation Protocol
Objective: To purify this compound at a reduced temperature to prevent thermal decomposition.
Materials:
-
Same as for simple or fractional distillation, with the addition of a vacuum adapter, a vacuum trap, and a vacuum source (e.g., vacuum pump or water aspirator).
-
Thick-walled vacuum tubing.
-
Manometer to monitor the pressure.
Procedure:
-
Assemble the distillation apparatus. It is crucial to use a Claisen adapter to minimize bumping.[5]
-
Crucially, grease all ground-glass joints to ensure a good vacuum seal. [5]
-
Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.[5]
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum source.
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Note the pressure using the manometer.
-
Once a stable vacuum is achieved, begin heating the flask gently.[5]
-
Collect the this compound fraction that distills at its boiling point corresponding to the reduced pressure. A nomograph can be used to estimate the boiling point at a given pressure.
-
To stop the distillation, first remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source. [5]
Visualizations
Caption: General workflow for this compound purification by distillation.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. vlab.amrita.edu [vlab.amrita.edu]
- 3. Purification [chem.rochester.edu]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. US4579630A - Method of separating primary amines from tertiary amines by azeotropic distillation - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 110-58-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 14. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
Removing excess amylamine from a reaction mixture
Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess amylamine from reaction mixtures.
Troubleshooting Guide
Issue: Residual this compound Detected After Aqueous Acid Wash
Possible Causes and Solutions:
-
Incomplete Protonation: The acidic solution may not be sufficient to protonate all of the this compound.
-
Insufficient Mixing: The organic and aqueous layers may not have been mixed thoroughly, leading to inefficient extraction.
-
Solution: Ensure vigorous mixing of the biphasic mixture during the extraction process to maximize the surface area and facilitate the transfer of the protonated this compound into the aqueous layer.[3]
-
-
Emulsion Formation: The formation of an emulsion can trap the this compound and prevent clear separation of the layers.
-
Solution: To break an emulsion, you can try adding brine (saturated NaCl solution), adding a small amount of the organic solvent, or gently swirling the mixture instead of vigorous shaking. In some cases, filtration through a pad of Celite can also be effective.
-
Issue: Product Degradation During Acid Wash
Possible Cause and Solution:
-
Acid-Labile Product: Your desired product may be sensitive to acidic conditions and is degrading during the extraction process.
-
Solution: If your product is not stable in acid, consider alternative removal methods.[1][2] A wash with a 10% aqueous copper sulfate solution can be used to complex with the this compound and extract it into the aqueous phase without significantly lowering the pH.[1][2][4] Alternatively, scavenger resins offer a non-acidic method for amine removal.[5][6][7]
-
Issue: Scavenger Resin is Ineffective
Possible Causes and Solutions:
-
Incorrect Resin Choice: The chosen scavenger resin may not have the appropriate functional group to react efficiently with this compound.
-
Insufficient Resin Amount: The molar equivalents of the scavenger resin may be too low to capture all of the excess this compound.
-
Solution: Use a sufficient excess of the scavenger resin (typically 2-3 equivalents relative to the excess amine) to ensure complete removal.
-
-
Inadequate Reaction Time or Temperature: The reaction between the this compound and the resin may be too slow under the current conditions.
-
Solution: Allow for adequate reaction time as recommended by the resin manufacturer. Gentle heating, if compatible with your product, can sometimes increase the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound from a reaction mixture?
A1: The most common methods are aqueous acid wash (liquid-liquid extraction) and the use of scavenger resins (solid-phase extraction).[1][2][5][7] An aqueous acid wash involves protonating the basic this compound with a dilute acid to form a water-soluble salt, which is then extracted into the aqueous phase.[1][2][3] Scavenger resins are solid supports with functional groups that covalently bind to the this compound, allowing for its removal by filtration.[5][6][7][8]
Q2: How do I choose between an acid wash and a scavenger resin?
A2: The choice depends on the stability of your product and the desired purity. If your product is stable in acidic conditions, an acid wash is a simple and cost-effective method.[1][2] If your product is acid-sensitive, or if you require very high purity with minimal work-up, scavenger resins are an excellent alternative as they offer high selectivity and easy separation.[7]
Q3: Can I use a base wash to remove this compound?
A3: No, a base wash is not effective for removing this compound. This compound is a basic compound and will not react with or be solubilized by an aqueous basic solution. An acid wash is required to form a water-soluble salt.[3]
Q4: Are there other, more specialized methods for this compound removal?
A4: Yes, for specific applications, other methods exist. For instance, reacting this compound with 2,5-hexanedione to form a stable N-amyl-2,5-dimethylpyrrole, which can then be separated by distillation, has been reported.[9] Distillation can also be a viable method if the boiling point of your product is significantly different from that of this compound (104°C).[9]
Quantitative Data on Removal Methods
| Method | Reagent/Material | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Acid Wash | Dilute HCl or H₂SO₄ | >95% (product dependent) | Cost-effective, simple procedure. | Not suitable for acid-sensitive products, can lead to emulsions.[1][2] |
| Aqueous Copper Sulfate Wash | 10% aq. CuSO₄ | >95% (product dependent) | Suitable for acid-sensitive products.[1][4] | Formation of copper complexes that may need further removal. |
| Scavenger Resins | Isocyanate, Aldehyde, or Sulfonic Acid Resins | >99% | High selectivity, simple filtration work-up, suitable for automated synthesis.[5][6][7] | Higher cost compared to acid wash. |
| Reaction with Dione | 2,5-Hexanedione | >99.5% (for piperidine purification)[9] | Highly effective for specific separations. | Requires an additional reaction step and subsequent distillation.[9] |
Experimental Protocols
Protocol 1: Aqueous Acid Wash for this compound Removal
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add a volume of 1 M HCl solution (typically 1/3 to 1/2 of the organic layer volume) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Layer Separation: Allow the layers to separate completely. The upper layer is typically the organic layer, and the lower layer is the aqueous layer (confirm by adding a few drops of water).
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Washing: Repeat the acid wash (steps 4-7) one to two more times to ensure complete removal of the this compound.
-
Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: this compound Removal Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-based isocyanate or sulfonic acid resin.
-
Resin Preparation (if necessary): Some resins may require pre-swelling in the reaction solvent. Follow the manufacturer's instructions.
-
Resin Addition: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess this compound) to the completed reaction mixture.
-
Reaction: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours depending on the resin and reaction conditions. Monitor the removal of this compound by a suitable technique (e.g., TLC, LC-MS).
-
Filtration: Once the this compound is consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: Workflow for this compound Removal via Acid Wash.
Caption: Workflow for this compound Removal using Scavenger Resin.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. suprasciences.com [suprasciences.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
Preventing oxidation of amylamine during storage and reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of amylamine during storage and chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound oxidation?
A1: The primary indicator of this compound oxidation is a change in its physical appearance. Pure this compound is a colorless liquid. Oxidation often leads to a yellow or brownish discoloration. You may also notice a change in odor, although this can be subjective. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products.
Q2: What are the main factors that cause this compound to oxidize?
A2: this compound, like other primary aliphatic amines, is susceptible to oxidation through several pathways. The main contributing factors are:
-
Exposure to Oxygen: The primary cause of oxidation is the reaction with atmospheric oxygen. This process, known as autoxidation, can be slow but is continuous upon exposure.
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.
-
Light Exposure: UV radiation can provide the energy to initiate and propagate oxidative chain reactions.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, significantly increasing the rate of oxidation.
-
Presence of Moisture: While not a direct oxidant, moisture can facilitate other degradation reactions.[1]
Q3: What are the ideal storage conditions for this compound to prevent oxidation?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store this compound under an inert gas such as argon or nitrogen to displace oxygen.
-
Temperature: Keep this compound in a cool environment, generally below 30°C (86°F), to minimize its volatility and maintain stability.[1] For long-term storage, refrigeration at 2-8°C is recommended.
-
Light Protection: Use amber glass bottles or store containers in a dark place to protect the compound from light.
-
Container: Store in tightly sealed containers made of compatible materials like glass or high-density polyethylene (HDPE).[1]
-
Dry Environment: As amines can be hygroscopic, ensure the storage area is dry.[1]
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, adding antioxidants can be an effective way to inhibit the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose. These compounds act as radical scavengers, interrupting the chain reactions of autoxidation. A typical starting concentration for an antioxidant is in the range of 0.05-0.1% (w/w). The optimal antioxidant and its concentration may need to be determined empirically for your specific application.
Q5: What are the expected oxidation products of this compound?
A5: The oxidation of primary amines like this compound can lead to a variety of products. The initial oxidation product is often an imine (pentan-1-imine). This imine can then undergo further reactions, such as hydrolysis, to form pentanal and ammonia. Other potential oxidation products include N-oxides and nitroalkanes, especially in the presence of stronger oxidizing agents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of this compound | Exposure to air (oxygen) and/or light during storage or handling. | 1. Always store this compound under an inert atmosphere (argon or nitrogen).2. Use amber glass bottles or store in a dark place.3. If the this compound is already discolored, consider purifying it by fractional distillation under an inert atmosphere before use. |
| Inconsistent Experimental Results or Low Yield | Use of partially oxidized this compound. | 1. Before starting your reaction, check the purity of your this compound using an appropriate analytical method (e.g., GC-MS or HPLC).2. If oxidation is confirmed, purify the this compound as described above.3. For sensitive reactions, use freshly opened or newly purified this compound. |
| Formation of Unexpected Byproducts | Oxidation of this compound during the reaction. This can be caused by oxygen present in the reaction setup or in the solvents. | 1. Ensure your reaction is set up under a completely inert atmosphere. Use Schlenk techniques or a glovebox.2. Degas all solvents thoroughly before use. This can be done by bubbling an inert gas through the solvent or by using a freeze-pump-thaw method.3. Consider adding a small amount of a suitable antioxidant to the reaction mixture, if it is compatible with your reaction chemistry. |
| Precipitate Formation in Stored this compound | Reaction with atmospheric carbon dioxide to form a carbamate salt. | 1. Ensure the storage container is tightly sealed and the headspace is filled with an inert gas.2. If a precipitate has formed, it may be possible to remove it by filtration under an inert atmosphere. However, the purity of the remaining liquid should be verified. |
Quantitative Data on this compound Stability
| Storage Condition | Estimated Shelf Life (Time to reach >1% impurity) | Notes |
| 2-8°C, under Nitrogen, in Amber Glass | > 2 years | Recommended for long-term storage. |
| Room Temperature (~25°C), under Nitrogen, in Amber Glass | 6 - 12 months | Oxidation rate is slow but measurable. |
| Room Temperature (~25°C), Exposed to Air, in Amber Glass | 1 - 3 months | Significant degradation can be expected. |
| 40°C, Exposed to Air, in Amber Glass | < 1 month | Accelerated degradation condition. |
Note: These are estimations and the actual shelf life can be influenced by the initial purity of the this compound and the presence of any catalytic impurities.
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
This protocol describes the procedure for safely storing this compound to minimize oxidation.
Materials:
-
This compound
-
Schlenk flask or amber vial with a septum-lined cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Needles and a bubbler
Procedure:
-
Preparation: Place the desired amount of this compound into a clean, dry Schlenk flask or vial.
-
Purging: If using a Schlenk flask, connect it to a Schlenk line and perform at least three vacuum-backfill cycles with the inert gas. If using a vial, insert a long needle connected to the inert gas line through the septum, with the tip below the surface of the liquid. Insert a second, shorter needle as an outlet.
-
Gas Flow: Gently bubble the inert gas through the this compound for 5-10 minutes to displace any dissolved oxygen. The outlet needle should be connected to a bubbler to monitor the gas flow.
-
Blanketing: After purging the liquid, raise the gas inlet needle so that its tip is in the headspace above the liquid. Continue to flush the headspace with the inert gas for a few minutes.
-
Sealing: While maintaining a positive pressure of inert gas, remove the outlet needle first, followed by the inlet needle.
-
Storage: For vials, wrap the cap and septum with Parafilm® to ensure a tight seal. Store the container in a cool, dark, and well-ventilated area.
Protocol 2: Purification of this compound by Fractional Distillation under Nitrogen
This protocol details the purification of this compound from non-volatile impurities and some oxidation products.
Materials:
-
Crude or discolored this compound
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask) with ground glass joints
-
Heating mantle and magnetic stirrer
-
Inert gas (Nitrogen) source with tubing and bubbler
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place boiling chips or a magnetic stir bar in the distilling flask.
-
Inert Atmosphere: Connect the inert gas source to the distillation setup via a gas inlet adapter on the receiving flask or distillation head, with an outlet to a bubbler to maintain a positive pressure of nitrogen throughout the distillation. Flush the entire system with nitrogen for 10-15 minutes before starting.
-
Distillation: Add the crude this compound to the distilling flask. Begin heating the flask gently.
-
Fraction Collection: The vapor will rise through the fractionating column. Discard the initial small fraction (forerun), which may contain more volatile impurities. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (approximately 104°C).
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Storage: Allow the freshly distilled this compound to cool to room temperature under the nitrogen atmosphere. Transfer the purified liquid to a clean, dry storage container under a blanket of nitrogen as described in Protocol 1.
Visualizations
References
Column chromatography conditions for purifying amylamine derivatives
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the column chromatography purification of amylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: The choice of stationary phase is critical for the successful purification of amines.
-
Silica Gel: Standard silica gel is acidic due to the presence of silanol groups on its surface.[1][2] These acidic sites can interact strongly with basic this compound derivatives, leading to significant peak tailing, poor separation, or even irreversible adsorption of the compound.[1][3]
-
Deactivated Silica Gel: To mitigate the issues with standard silica, you can use deactivated silica gel.[2][4] This is often achieved by treating the silica with a basic modifier like triethylamine (TEA) before packing the column or by adding a small percentage (0.5-2%) of TEA to the mobile phase.[3][5]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds like this compound derivatives.[2][6] Its surface is less acidic, which reduces the strong interactions that cause tailing.[5]
-
Amine-Functionalized Silica: This is often the best choice as it is specifically designed for purifying amines.[1][7] The aminopropyl groups bonded to the silica surface shield the acidic silanols, leading to improved peak shape and resolution without requiring basic additives in the mobile phase.[5][7]
Table 1: Comparison of Stationary Phases for this compound Derivative Purification
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available.[2] | Acidic surface causes peak tailing and potential compound degradation for amines.[1][3] | Neutral compounds or when used with basic modifiers. |
| Deactivated Silica Gel | Reduces peak tailing by neutralizing acidic silanol groups.[4][5] | Requires pre-treatment or mobile phase modification.[8] | Acid-sensitive this compound derivatives. |
| Alumina (Neutral/Basic) | Less acidic than silica, good for basic compounds.[2][6] | Can have different activity levels affecting separation. | General purification of basic this compound derivatives. |
| Amine-Functionalized Silica | Excellent peak shape, eliminates the need for basic additives, highly reproducible.[1][7] | More expensive than standard silica or alumina. | Difficult separations and high-purity requirements. |
| Reversed-Phase (C18) | Suitable for polar or ionizable this compound derivatives.[1][4] | Requires aqueous mobile phases which can be difficult to remove. | Highly polar or water-soluble this compound derivatives.[9] |
Q2: How do I choose the right mobile phase (solvent system)?
A2: The ideal mobile phase should provide good separation between your desired compound and impurities, with a target Retention Factor (Rf) of 0.25-0.35 for your compound on a Thin Layer Chromatography (TLC) plate.[10]
-
Start with TLC: Always develop your solvent system using TLC before running a column.[10] This saves time and valuable material.
-
Initial Solvent Systems: For this compound derivatives, which are typically polar, common solvent systems include mixtures of a non-polar and a polar solvent.[11]
-
Hexane/Ethyl Acetate
-
Dichloromethane (DCM)/Methanol[12]
-
-
Adding a Basic Modifier: Due to the basic nature of the amine, peak tailing is a common issue on TLC plates, which translates to poor separation on a column.[3] To counteract this, add a small amount of a basic modifier to your solvent system.
Table 2: Common Mobile Phase Systems for this compound Derivatives
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate + 1% TEA | Low to Medium | Good starting point for less polar derivatives. |
| Dichloromethane / Methanol + 1% TEA | Medium to High | Effective for more polar this compound derivatives.[1] |
| Chloroform / Diethyl Ether / Triethylamine | Medium | A multi-component system that can offer unique selectivity.[13] |
| Acetonitrile / Water + 0.1% Formic Acid | High (Reversed-Phase) | Used with C18 silica for very polar derivatives.[5] |
Q3: How should I load my sample onto the column?
A3: Proper sample loading is crucial for achieving a narrow band and good separation.[14] There are two main methods: wet loading and dry loading.[15]
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent.[14] Carefully pipette this solution onto the top of the column bed.[16] This method is quick but can cause issues if the sample is not very soluble in the mobile phase.
-
Dry Loading: This is the preferred method, especially for compounds that are not easily soluble in the mobile phase.[9][14]
-
Dissolve your crude sample in a volatile solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (about 10-20 times the weight of your sample) to the solution.[9]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[9][14]
-
Carefully add this powder to the top of the packed column.[9]
-
General Experimental Protocol
This protocol outlines a standard procedure for purifying an this compound derivative using flash column chromatography with silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a solvent like DCM.
-
Spot it on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:EtOAc + 1% TEA).
-
Identify a solvent system that gives your product an Rf value of ~0.25-0.35 and separates it from impurities.[10]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[4]
-
Prepare a slurry of silica gel in your starting, least polar eluting solvent.[9]
-
Pour the slurry into the column and gently tap the sides to pack the silica evenly and remove air bubbles.[9]
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.[17]
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the bed is stable.[4]
-
-
Sample Loading:
-
Use the dry loading method described in FAQ Q3 for best results.[9]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions immediately.[17]
-
If using a gradient, slowly and systematically increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol). Avoid sudden large changes in polarity.[9]
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Guide
Problem: My compound is streaking or tailing badly on the column.
-
Cause: This is the most common issue with amines on silica gel.[3] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[5][18]
-
Solution 1: Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system to neutralize the acidic silanol sites.[3][5]
-
Solution 2: Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or, ideally, an amine-functionalized silica column.[1][5]
Problem: The separation between my desired compound and an impurity is poor.
-
Cause: The polarity of the mobile phase may not be optimal.
-
Solution 1: Optimize Mobile Phase: If the compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the hexane percentage).[4] If they are stuck at the top (low Rf), increase the polarity (e.g., increase the ethyl acetate or methanol percentage).[4]
-
Solution 2: Try a Different Solvent System: Sometimes changing the solvents entirely (e.g., from Hexane/EtOAc to DCM/Methanol) can alter the selectivity of the separation and resolve the compounds.
Problem: My compound appears to be decomposing on the column.
-
Cause: Amine derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[4][5]
-
Solution 1: Deactivate the Silica: Use a mobile phase containing TEA to neutralize the silica gel.[4]
-
Solution 2: Work Quickly: Minimize the time your compound spends on the column by using a slightly faster flow rate (flash chromatography).[4]
-
Solution 3: Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or reversed-phase C18 silica.[5]
Problem: My compound won't elute from the column, even with a very polar solvent.
-
Cause: The compound may be irreversibly adsorbed to the silica gel due to a very strong acid-base interaction.[5]
-
Solution 1: Use a Stronger Basic Modifier: Try eluting with a mobile phase containing a higher concentration of TEA or a stronger base like ammonium hydroxide in methanol.[5][11]
-
Solution 2: Change Stationary Phase: For future attempts, use an amine-functionalized or reversed-phase column to avoid this issue.[1]
Visual Guides
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. biotage.com [biotage.com]
- 8. scienceforums.net [scienceforums.net]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
- 18. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Managing Exothermic Reactions Involving Amylamine
Welcome to the Technical Support Center for managing exothermic reactions involving amylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to help you mitigate the risks associated with potentially hazardous exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] Its vapors can form explosive mixtures with air.[1][3] The primary chemical hazard stems from its basicity; it will react exothermically with acids in a neutralization reaction.[3] It is also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides, and these reactions can also generate significant heat.[1]
Q2: What is a thermal runaway and why is it a concern with this compound?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing boiling over of reactants, vessel rupture, and release of flammable and toxic materials. Reactions of this compound with strong acids or acyl chlorides are highly exothermic and pose a risk of thermal runaway if not properly controlled.
Q3: What are the key parameters to control during an exothermic this compound reaction?
The three critical parameters to control are:
-
Temperature: The reaction temperature should be carefully monitored and controlled. A cooling system must be in place to dissipate the heat generated.
-
Addition Rate: The reactant being added to the this compound (or vice versa) should be introduced slowly and at a controlled rate to prevent a sudden spike in heat generation.
-
Agitation: Efficient stirring is crucial to ensure homogenous mixing and prevent localized hot spots where the reaction can accelerate uncontrollably.
Q4: How does the scale of the reaction affect the risk of thermal runaway?
Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reactants, while the heat removed is proportional to the surface area of the reactor. As the scale increases, the surface-area-to-volume ratio decreases, making it more difficult to remove the heat generated by the reaction. Therefore, a reaction that is easily controlled on a small scale can become dangerous on a larger scale without appropriate engineering controls.
Q5: What is reaction calorimetry and why is it important for this compound reactions?
Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction. It provides crucial data for assessing the thermal risk of a reaction, including the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This information is essential for designing safe processes at scale, ensuring that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.[4][5]
Troubleshooting Guide
Q1: My reaction temperature is increasing rapidly and not responding to my cooling system. What should I do?
An unexpected and rapid temperature rise that does not respond to cooling is a primary indicator of a potential thermal runaway.
-
Immediate Actions:
-
Stop the addition of any further reactants immediately.
-
If possible and safe to do so, increase the cooling to its maximum capacity.
-
If the temperature continues to rise uncontrollably, you must be prepared to initiate an emergency quenching procedure.
-
Alert your colleagues and the lab safety officer.
-
If there is an imminent risk of vessel over-pressurization or explosion, evacuate the area immediately and follow your institution's emergency procedures.
-
Q2: I've noticed white smoke or fumes coming from my reaction. What does this mean?
The reaction of amines with acyl chlorides can produce hydrogen chloride (HCl) as a byproduct. This HCl will then react with excess amine to form an amine hydrochloride salt, which often appears as a white solid or smoke.[4] While this is an expected part of the reaction, an excessive amount of fumes could indicate that the reaction is proceeding too quickly and generating a large amount of HCl gas.
-
Troubleshooting Steps:
-
Ensure your reaction is being conducted in a well-ventilated fume hood.
-
Slow down the rate of addition of the acyl chloride.
-
Check your reaction temperature; if it is higher than intended, improve your cooling.
-
Q3: My reaction seems to have stalled; the temperature is no longer increasing and there is no further product formation. What could be the cause?
A stalled reaction could be due to several factors:
-
Insufficient Mixing: Check that your stirrer is functioning correctly and providing adequate agitation.
-
Reagent Quality: One of your reagents may have degraded or be of insufficient purity.
-
Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Incorrect Stoichiometry: An error in the measurement of your reactants could lead to an incomplete reaction.
Q4: How do I safely dispose of unreacted this compound or a quenched reaction mixture?
This compound is a hazardous chemical and must be disposed of as hazardous waste according to your institution's and local regulations. Quenched reaction mixtures may still contain hazardous materials and should also be treated as hazardous waste. Neutralize any acidic or basic components of the waste stream before disposal, being mindful that neutralization is an exothermic process.
Data Presentation
Due to the limited availability of specific quantitative thermal hazard data for this compound reactions in publicly accessible literature, the following tables provide illustrative data based on general principles of amine chemistry and exothermic reactions. It is crucial to determine the specific thermal properties of your reaction system experimentally, for example by using reaction calorimetry, before attempting any scale-up.
Table 1: Illustrative Thermal Hazard Data for a Hypothetical this compound Acylation Reaction
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -120 to -180 kJ/mol | A highly exothermic reaction. This value is critical for calculating the required cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 250 °C | The theoretical temperature increase if no heat is removed. A high value indicates a significant risk of thermal runaway. |
| Onset Temperature of Thermal Runaway (Tonset) | 80 - 120 °C | The temperature at which the reaction rate begins to accelerate uncontrollably, exceeding the cooling capacity. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | < 30 minutes | The time it takes for the reaction to reach its maximum rate of heat production after the onset of thermal runaway in the absence of cooling. A short TMR indicates a very rapid and dangerous runaway. |
Table 2: Recommended Cooling Capacity for Different Scales of an Illustrative this compound Acylation Reaction
| Scale (Volume) | Reactant Concentration | Recommended Cooling Capacity (Watts) | Notes |
| 100 mL | 1 M | 50 - 100 W | A standard laboratory ice bath may be sufficient. |
| 1 L | 1 M | 500 - 1000 W | Requires an efficient laboratory cooling system (e.g., a cryostat). |
| 10 L | 1 M | 5 - 10 kW | Requires a pilot-scale reactor with a jacketed cooling system. |
| 100 L | 1 M | 50 - 100 kW | Requires a production-scale reactor with a robust and reliable cooling system and emergency controls. |
Note: These values are for illustrative purposes only and will vary significantly depending on the specific reactants, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Safe Laboratory-Scale Acylation of this compound with an Acyl Chloride (Illustrative Example)
This protocol outlines a general procedure for the controlled reaction of this compound with an acyl chloride on a laboratory scale. A thorough risk assessment must be conducted before carrying out this experiment.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Inert gas supply (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, and addition funnel. Ensure the setup is in a fume hood and securely clamped. Purge the apparatus with an inert gas.
-
Initial Charge: To the flask, add this compound and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using the cooling bath.
-
Base Addition: Add the tertiary amine base to the this compound solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride in the anhydrous solvent and add this solution to the addition funnel.
-
Controlled Addition: Add the acyl chloride solution dropwise from the addition funnel to the stirred this compound solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the reaction temperature at or below 5 °C. If the temperature begins to rise, slow down or temporarily stop the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring for completion by a suitable method (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, slowly and carefully add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) while maintaining cooling to hydrolyze any unreacted acyl chloride.
Protocol 2: Emergency Quenching Procedure for a Runaway Amine Acylation Reaction
This protocol is for emergency use only when a reaction is showing signs of thermal runaway. This procedure should be a last resort when standard cooling methods have failed.
Prerequisites:
-
A pre-prepared quenching solution should be readily accessible. The quenching agent should be a cold, inert liquid that can quickly absorb heat and stop the reaction. A suitable quencher for this type of reaction could be a large volume of a cold, high-boiling point, inert solvent.
-
All personnel in the lab should be alerted to the emergency.
Procedure:
-
Stop Reactant Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Ensure all cooling systems are operating at maximum capacity.
-
Initiate Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, rapidly add the pre-prepared cold quenching solution to the reaction mixture. This should be done from a safe distance if possible.
-
Evacuate: If the reaction cannot be brought under control, or if there is any sign of rapid pressurization, evacuate the laboratory immediately and activate the emergency alarm.
-
Do Not Return: Do not re-enter the laboratory until it has been declared safe by emergency responders.
Mandatory Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Decision tree for selecting a quenching agent.
Caption: Workflow for setting up a safe reaction apparatus.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
Troubleshooting emulsions in amylamine reaction workups
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsion issues encountered during the workup of reactions involving amylamine.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during a reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1][2] This often manifests as a cloudy, milky, or opaque layer between the two phases, making clean separation impossible.[2] Emulsions are formed by agitation (like shaking a separatory funnel) which breaks one liquid into tiny droplets, and their stability is often enhanced by substances that act as emulsifying agents or surfactants.[2][3][4][5]
Q2: Why are this compound reaction workups particularly prone to forming emulsions?
This compound itself can act as a surfactant. Its chemical structure includes a polar amine group (hydrophilic, or "water-loving") and a nonpolar five-carbon alkyl chain (hydrophobic, or "water-fearing"). This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and preventing the small droplets from coalescing into separate layers.[2] Additionally, the basic nature of this compound can contribute to emulsion formation, especially when using chlorinated solvents for extraction.[6]
Q3: What are the most common causes of emulsions in my this compound workup?
-
Vigorous Shaking: Excessive agitation of the separatory funnel creates very fine droplets that are difficult to separate.[2][7]
-
Presence of Particulates: Fine solid particles suspended in the mixture can stabilize an emulsion.[6]
-
High Concentration: High concentrations of reactants or products can increase the viscosity and stability of the emulsion.
-
Amine Salts: Protonated this compound, forming salts, can have surfactant-like properties.
-
Incompatible Solvents: The use of certain solvents, like chlorinated ones (DCM, chloroform) with basic aqueous solutions, is known to increase the likelihood of emulsion formation.[6]
Q4: How can I prevent emulsions from forming in the first place?
Prevention is the most effective strategy.[3][7][8]
-
Gentle Mixing: Instead of shaking, gently and slowly invert the separatory funnel multiple times to allow for extraction with minimal agitation.[7]
-
Solvent Evaporation: Before the workup, evaporate the reaction solvent and then redissolve the residue in the desired extraction solvent.[6][8]
-
Pre-emptive Salting Out: If you know a reaction is prone to emulsions, add salt (like NaCl) to the aqueous solution before shaking.[9][10]
-
pH Adjustment: Consider neutralizing or acidifying the reaction mixture before extraction if your target compound is stable under those conditions.[6]
Q5: An emulsion has formed. What are the first steps I should take?
-
Wait: Let the separatory funnel stand undisturbed for 15-30 minutes. Gravity alone is often sufficient to break a weak emulsion.[2][6][9]
-
Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[1][2][9]
-
Add Brine: Introduce a saturated sodium chloride (NaCl) solution ("brine"). This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components out, which can destabilize the emulsion.[1][6][7]
Troubleshooting Guide for Persistent Emulsions
If the initial steps fail, more active methods are required. The choice of technique depends on the nature of the emulsion and the materials involved.
| Technique | Description | Best For | Considerations |
| Salting Out | Adding a solid salt (e.g., NaCl, Na₂SO₄) to increase the ionic strength of the aqueous phase.[3][11] | General purpose, especially when the organic product has some water solubility. | The salt will remain in the aqueous layer, which may be a concern if that layer is needed.[12] |
| Filtration | Passing the entire emulsified mixture through a filter aid like Celite or a plug of glass wool.[2][3][6] | Emulsions stabilized by fine solid particulates.[6] | You must save the filter cake until you confirm your product is in the filtrate.[6] |
| Centrifugation | Spinning the mixture at high speed to force the denser phase to the bottom. | Persistent, finely dispersed emulsions. It is often the most reliable method.[2][3][9][10] | Requires access to a centrifuge and appropriate tubes. Not practical for very large volumes.[3] |
| pH Adjustment | Adding a dilute acid (e.g., HCl) or base to alter the charge of the emulsifying species.[1][2][9] | Emulsions caused by acidic or basic compounds, including amine salts. | Ensure your target compound is stable at the new pH. |
| Solvent Addition | Adding a small amount of a different solvent to change the polarity of the organic phase.[1][3][7] | Breaking the intermolecular forces holding the emulsion together. | Can complicate solvent removal later. |
| Temperature Change | Gently warming the mixture can decrease viscosity and promote separation.[1][2] Freezing can also work by forming ice crystals that physically break the emulsion.[1] | Thermally stable compounds. | Avoid excessive heat, which could degrade the product.[1] |
Physical Properties of n-Amylamine
Understanding the properties of n-amylamine is crucial for designing effective workup procedures.
| Property | Value | Implication for Workups |
| Molecular Weight | 87.17 g/mol [13] | - |
| Density | ~0.752 g/mL at 25 °C[14] | Less dense than water; will be the top layer in an aqueous extraction (unless a dense chlorinated solvent is used).[13] |
| Boiling Point | ~104-105.5 °C[15] | Volatile enough to be removed by rotary evaporation but not so volatile as to be lost easily at room temperature. |
| Water Solubility | Soluble / Very Soluble[13][14][15] | This compound can partition into the aqueous layer, especially at low pH where it forms a soluble salt. This property also contributes to its ability to stabilize emulsions. |
| pKa | 10.63 at 25 °C[14][15] | As a base, it will be protonated and move into the aqueous layer at pH values significantly below its pKa (e.g., pH < 9). This is a key principle for its removal via an acid wash.[16] |
| Solubility in Organics | Soluble in alcohol, ether.[15] | Readily soluble in common organic extraction solvents. |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Transfer: Ensure the emulsified mixture is in a separatory funnel with adequate headspace.
-
Add Salt: Add solid sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) in small portions. Start with approximately 1-2 grams for every 50 mL of aqueous phase.
-
Mix Gently: Stopper the funnel and gently rock or swirl it. Do not shake vigorously. The goal is to dissolve the salt into the aqueous phase. You may observe the emulsion starting to break as the salt dissolves.[9]
-
Wait: Allow the funnel to stand for 10-20 minutes.
-
Separate: Once clear layers have formed, drain the lower layer and collect the desired phase.
Protocol 2: Breaking an Emulsion by Filtration through Celite
-
Prepare Funnel: Place a plug of glass wool at the bottom of a Büchner or sintered glass funnel. Add a 2-3 cm layer of Celite (diatomaceous earth) and gently press it down to form a compact pad.[6]
-
Wet the Pad: Place the funnel on a filter flask and wet the Celite pad with the organic solvent used in your extraction. This prevents the Celite from absorbing your solvent and product.
-
Apply Vacuum: Apply a gentle vacuum to pull the solvent through, leaving a wet, packed filter bed.
-
Filter Mixture: Carefully pour the entire emulsified mixture onto the Celite pad.[6]
-
Collect Filtrate: The filtrate that passes through should be a clear, biphasic solution. The fine particulates that stabilized the emulsion will be trapped in the Celite.[6]
-
Rinse: Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Separate Layers: Transfer the filtrate to a clean separatory funnel and separate the aqueous and organic layers.
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer and Balance: Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure you use a counterbalance tube with an equal mass to ensure safe operation.[2]
-
Centrifuge: Place the tubes in the centrifuge and spin for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).[2] Higher speeds can be more effective but increase the risk of tube breakage.
-
Remove and Inspect: Carefully remove the tubes. The mixture should now be separated into distinct layers.[2]
-
Collect Layer: Use a pipette to carefully transfer the desired layer to a clean flask.
Visual Guides
Caption: Troubleshooting workflow for this compound workup emulsions.
Caption: Mechanism of emulsion stabilization by this compound.
Caption: Logical relationships of emulsion breaking techniques.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. thermopedia.com [thermopedia.com]
- 6. Workup [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. azom.com [azom.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemwhat.com [chemwhat.com]
- 15. This compound|lookchem [lookchem.com]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Improving the Solubility of Amylamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with amylamine reaction products.
Section 1: Troubleshooting Guides
Issue 1.1: Poor Solubility of N-Pentylamide Reaction Products
Your N-pentylamide product (e.g., from reaction of this compound with a carboxylic acid or acyl chloride) is exhibiting low solubility in the desired solvent system.
Potential Causes & Solutions:
-
High Lipophilicity: The pentyl chain increases the nonpolar character of the molecule, potentially leading to poor solubility in aqueous or polar solvents.
-
Strong Crystal Lattice Energy: Intermolecular forces, such as hydrogen bonding in the solid state, can make it difficult for the solvent to dissolve the compound.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Co-solvency: Employ a mixture of a good solvent (in which the compound is soluble) and a poor solvent (the desired final solvent system).
-
pH Adjustment: For amide products with ionizable groups, adjusting the pH can significantly increase solubility.
-
Temperature Modification: Heating the solvent can often increase the solubility of a compound.
Data Presentation: Comparison of Solubility Enhancement Techniques for Amides
| Technique | General Applicability | Advantages | Disadvantages |
| Solvent Screening | Broad | Simple, effective for identifying optimal solvents. | May not be suitable for mixed-solvent systems. |
| Co-solvency | High | Can significantly increase solubility in aqueous systems. | The organic co-solvent may interfere with downstream applications. |
| pH Adjustment | Limited to ionizable compounds | Can dramatically increase aqueous solubility. | May not be suitable for compounds that are unstable at certain pH values. |
| Heating | Broad | Simple and often effective. | Not suitable for thermally labile compounds. |
Issue 1.2: Precipitation of N-Pentylsulfonamide Products
Your N-pentylsulfonamide product (e.g., from the reaction of this compound with a sulfonyl chloride) is precipitating out of solution.
Potential Causes & Solutions:
-
Low Aqueous Solubility: Sulfonamides often have low water solubility due to the presence of the aromatic ring and the alkyl chain.
-
pH Effects: The sulfonamide proton is weakly acidic, and changes in pH can significantly affect solubility.
Troubleshooting Steps:
-
Salt Formation: Convert the sulfonamide to a more soluble salt by reacting it with a base.
-
Co-solvency: Use a water-miscible organic solvent to increase the solubility.
-
Use of Surfactants: Employ surfactants to form micelles that can encapsulate the sulfonamide molecule, increasing its apparent solubility.
Data Presentation: Effect of pH on Sulfonamide Solubility (Illustrative Example)
| pH | Relative Solubility | Form |
| 2 | Low | Neutral |
| 7.4 | Moderate | Partially Ionized |
| 10 | High | Ionized (Salt) |
Issue 1.3: Immiscibility/Low Solubility of Imine Products
The imine product from the reaction of this compound with an aldehyde or ketone is not soluble in the reaction or purification solvent.
Potential Causes & Solutions:
-
Polarity Mismatch: The polarity of the imine may be significantly different from the solvent.
-
Hydrolysis: In the presence of water, imines can hydrolyze back to the starting amine and carbonyl compound, which may have different solubilities.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that matches the polarity of the imine. Protic solvents like ethanol are often used for imine formation.
-
Anhydrous Conditions: Ensure the reaction and workup are performed under anhydrous conditions to prevent hydrolysis.
-
Acid/Base Catalysis: While acid can catalyze imine formation, excess acid in an aqueous environment can promote hydrolysis. In some cases, for polyimine materials, the addition of an acid can lead to dissociation into soluble particles.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound that may have solubility issues?
A1: The most common reaction products of this compound that can present solubility challenges are N-pentylamides, N-pentylsulfonamides, and imines. These are formed from reactions with carboxylic acids (or their derivatives), sulfonyl chlorides, and aldehydes or ketones, respectively.
Q2: How can I predict the solubility of my this compound reaction product?
A2: While precise prediction is difficult, you can make an educated guess based on the structure. The presence of the C5 alkyl chain from this compound will increase lipophilicity and decrease aqueous solubility. Aromatic rings in the other reactant will further decrease water solubility. The presence of polar functional groups that can participate in hydrogen bonding will increase polarity and favor solubility in polar solvents.
Q3: Are there any general rules for selecting a suitable solvent?
A3: A general principle is "like dissolves like." Nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents. For this compound reaction products, which have both polar (amide, sulfonamide, or imine group) and nonpolar (pentyl chain, aromatic rings) regions, a solvent of intermediate polarity or a co-solvent system is often a good starting point.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for the Synthesis of N-Pentylbenzamide
Materials:
-
This compound
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, standard laboratory glassware
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Add 10% sodium hydroxide solution and stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-pentylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 3.2: General Procedure for Determining the Solubility of a Compound
Materials:
-
Compound of interest
-
Selected solvent(s)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a temperature-controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and filter it to remove any remaining solid particles.
-
Evaporate the solvent from the filtered solution and accurately weigh the remaining solid.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L).
Section 4: Visualizations
Caption: A general workflow for troubleshooting solubility issues with this compound reaction products.
Caption: The relationship between pH and the solubility of a typical sulfonamide.
References
Validation & Comparative
Amylamine vs. Hexylamine: A Comparative Guide to Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate amine reagent is a critical decision that can significantly influence reaction outcomes. Among the myriad of choices, simple primary alkylamines like amylamine (pentylamine) and hexylamine serve as fundamental building blocks for the construction of more complex molecules. While structurally similar, differing by only a single methylene unit, their reactivity profiles can exhibit subtle yet important distinctions. This guide provides an objective comparison of this compound and hexylamine, focusing on their reactivity in common synthetic transformations, supported by established chemical principles.
Core Chemical Properties and Reactivity Principles
The reactivity of primary amines in organic synthesis is primarily governed by two key factors: nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom allows these molecules to act as nucleophiles, attacking electron-deficient centers, and as Brønsted-Lowry bases, accepting a proton.
The alkyl chains in both this compound and hexylamine are electron-donating groups (EDGs) through an inductive effect. This effect increases the electron density on the nitrogen atom, making them more basic and generally more nucleophilic than ammonia.[1][2]
Basicity: The pKa of the conjugate acid is a direct measure of the amine's basicity. As indicated in Table 1, the pKa values for this compound and hexylamine are nearly identical. This suggests that for acid-base chemistry, their reactivity is largely interchangeable.
Nucleophilicity: Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. While often correlated with basicity, it is also highly sensitive to steric hindrance.[2][3] As the alkyl chain length increases from amyl to hexyl, two competing effects are at play:
-
Inductive Effect: The slightly longer alkyl chain of hexylamine might be expected to have a marginally stronger electron-donating effect, potentially increasing its nucleophilicity compared to this compound.
-
Steric Hindrance: The larger size of the hexyl group could introduce greater steric bulk around the nitrogen atom, potentially slowing down its reaction with sterically demanding electrophiles.[3]
Data Presentation: A Comparative Overview
The following table summarizes the key physical and chemical properties of this compound and hexylamine.
| Property | This compound | Hexylamine | Reference(s) |
| Chemical Formula | C₅H₁₃N | C₆H₁₅N | |
| Molar Mass | 87.16 g/mol | 101.19 g/mol | |
| Boiling Point | 104 °C | 131-133 °C | |
| Density | 0.752 g/mL | 0.766 g/mL | |
| pKa of Conjugate Acid | ~10.6 | ~10.6 | |
| Reactivity Principle | Good nucleophile and base. | Good nucleophile and base, with slightly increased steric hindrance. | [1][2][3] |
Reactivity in Key Organic Synthesis Reactions
This compound and hexylamine are versatile reagents employed in a variety of synthetic transformations. Their relative reactivity in these reactions is a crucial consideration for optimizing reaction conditions and achieving desired product yields.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the amine acts as a nucleophile, displacing a leaving group on an alkyl halide. The reaction rate is sensitive to the nucleophilicity of the amine and steric hindrance at both the amine and the alkyl halide.[4]
Given the competing factors of induction and sterics, it is plausible that this compound may exhibit slightly faster reaction rates in Sₙ2 reactions, particularly with more sterically hindered alkyl halides, due to its smaller size. However, for unhindered primary alkyl halides, the difference in reactivity is expected to be minimal. A common challenge in the N-alkylation of primary amines is over-alkylation, leading to the formation of secondary and tertiary amines.[5][6]
Caption: Generalized Sₙ2 reaction of a primary amine with an alkyl halide.
Acylation Reactions
The reactivity in acylation is also influenced by the nucleophilicity and steric profile of the amine. While both this compound and hexylamine are expected to react readily with common acylating agents, the slightly smaller steric footprint of this compound might translate to a faster reaction rate, especially with bulky acyl chlorides.
Caption: Generalized acylation of a primary amine with an acyl chloride.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[8] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction.
The initial step of imine formation is often rate-limiting and is influenced by the nucleophilicity of the amine. Given their similar basicities and nucleophilicities, both this compound and hexylamine are effective reagents for reductive amination. Any difference in their reactivity is likely to be subtle and dependent on the specific carbonyl substrate and reaction conditions. For highly congested ketones, the less sterically hindered this compound might offer a slight advantage in the rate of imine formation.
Caption: Logical workflow for a typical reductive amination reaction.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.
Experimental Protocol 1: General Procedure for N-Alkylation of a Primary Amine (Sₙ2 Reaction)
-
Materials:
-
Primary amine (this compound or hexylamine, 1.0 eq)
-
Alkyl halide (1.1 eq)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine, the non-nucleophilic base, and the anhydrous solvent.
-
Stir the mixture at room temperature until the solids are well-suspended.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary amine.
-
Experimental Protocol 2: General Procedure for Acylation of a Primary Amine
-
Materials:
-
Primary amine (this compound or hexylamine, 1.0 eq)
-
Acyl chloride (1.05 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
Dissolve the primary amine and the tertiary amine base in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or flash column chromatography if necessary.
-
Experimental Protocol 3: General Procedure for Reductive Amination of a Ketone
-
Materials:
-
Ketone (1.0 eq)
-
Primary amine (this compound or hexylamine, 1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or THF)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the ketone, primary amine, and anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise to the reaction mixture, controlling any effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking Primary, Secondary, and Tertiary Amylamine Derivatives
For researchers, scientists, and drug development professionals, a definitive understanding of molecular structure is paramount. In the realm of amine derivatives, spectroscopic techniques serve as the workhorse for elucidation. This guide provides a comprehensive comparison of primary, secondary, and tertiary n-amylamine (pentylamine) derivatives, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to differentiate these crucial compound classes. Detailed experimental protocols and visual guides are presented to support analytical endeavors.
This comparative analysis delves into the distinct spectroscopic signatures of n-pentylamine, dipentylamine, and tripentylamine. By examining their respective spectra, we can pinpoint the key features that arise from the number of alkyl groups attached to the nitrogen atom, providing a reliable framework for the identification and characterization of primary, secondary, and tertiary amines.
At a Glance: Spectroscopic Comparison of n-Amylamine Derivatives
The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry analyses of n-pentylamine, dipentylamine, and tripentylamine.
| Spectroscopic Technique | Primary Amine (n-Pentylamine) | Secondary Amine (Dipentylamine) | Tertiary Amine (Tripentylamine) |
| Infrared (IR) Spectroscopy | Two N-H stretching bands (~3300-3500 cm⁻¹), N-H bending (~1590-1650 cm⁻¹)[1] | One N-H stretching band (~3300-3500 cm⁻¹), N-H bending (~1550-1650 cm⁻¹)[2] | No N-H stretching or bending bands |
| ¹H NMR Spectroscopy | -NH₂ protons (broad singlet, variable shift), -CH₂- protons adjacent to N (~2.7 ppm)[3][4] | N-H proton (broad singlet, variable shift), -CH₂- protons adjacent to N (~2.5 ppm) | -CH₂- protons adjacent to N (~2.4 ppm)[5] |
| ¹³C NMR Spectroscopy | C-N carbon (~42 ppm)[3] | C-N carbons (~49 ppm) | C-N carbons (~58 ppm)[6][7][8] |
| Mass Spectrometry (EI) | Molecular Ion Peak (m/z 87), Base Peak (m/z 30)[3] | Molecular Ion Peak (m/z 157), Prominent fragments from α-cleavage[9][10][11] | Molecular Ion Peak (m/z 227), Prominent fragments from α-cleavage[6] |
Deciphering the Spectra: A Deeper Dive
The differentiation of primary, secondary, and tertiary amines is rooted in the presence and number of N-H bonds and the electronic environment of the nitrogen atom.
Infrared (IR) Spectroscopy: The most telling feature in the IR spectra of amines is the N-H stretching vibration. Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching of the -NH₂ group.[1] Secondary amines, with their single N-H bond, show only one absorption band in this region.[2] Tertiary amines, lacking an N-H bond, are transparent in this area of the spectrum. Additionally, primary and secondary amines display N-H bending vibrations (scissoring) in the 1590-1650 cm⁻¹ range.
¹H NMR Spectroscopy: In ¹H NMR, the protons attached to the nitrogen atom (-NH₂ or -NH-) typically appear as broad singlets due to quadrupole broadening and proton exchange. Their chemical shift can vary depending on the solvent and concentration. A key diagnostic feature is the chemical shift of the protons on the carbon atom adjacent to the nitrogen (-CH₂-N). These protons are deshielded by the electronegative nitrogen atom and typically resonate in the 2.5-3.0 ppm range. The degree of substitution on the nitrogen influences this chemical shift, with a slight downfield trend observed from primary to tertiary amines.
¹³C NMR Spectroscopy: The chemical shift of the carbon atom directly bonded to the nitrogen (C-N) is a reliable indicator of the amine class. The shielding effect of the alkyl groups leads to a progressive downfield shift of the C-N signal as we move from primary to secondary to tertiary amines. For the n-amylamine series, this shift is approximately 42 ppm for the primary, 49 ppm for the secondary, and 58 ppm for the tertiary amine.[3][6][7][8]
Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak can be observed for all three classes of amines. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. For primary n-pentylamine, the base peak is often observed at m/z 30, resulting from the cleavage of the bond between the first and second carbon atoms of the pentyl chain. For secondary and tertiary amines, α-cleavage leads to the loss of an alkyl radical, resulting in prominent fragment ions. The fragmentation patterns of amines are a hallmark of their structure, with the most stable carbocation fragment often dominating the spectrum.[12]
Visualizing the Analysis
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the key distinguishing spectroscopic features.
Figure 1. A generalized workflow for the spectroscopic analysis of this compound derivatives.
References
- 1. homework.study.com [homework.study.com]
- 2. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(110-58-7) 1H NMR spectrum [chemicalbook.com]
- 5. TRIthis compound(621-77-2) 1H NMR spectrum [chemicalbook.com]
- 6. Trithis compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. TRIthis compound(621-77-2) 13C NMR spectrum [chemicalbook.com]
- 9. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 1-Pentanamine, N-pentyl- [webbook.nist.gov]
- 12. GCMS Section 6.15 [people.whitman.edu]
Amylamine's Potential as a Corrosion Inhibitor: A Comparative Guide to Aliphatic Amines
An analysis of the corrosion inhibition efficacy of short-chain aliphatic amines, providing a comparative context for the potential performance of amylamine.
Aliphatic amines are a well-established class of organic corrosion inhibitors, valued for their ability to protect various metals in acidic environments. Their effectiveness stems from the nitrogen atom's lone pair of electrons, which facilitates the adsorption of the amine onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition performance of several short-chain aliphatic amines, offering insights into the anticipated efficacy of this compound (also known as pentylamine).
While direct quantitative experimental data for this compound's corrosion inhibition efficiency on steel was not prevalent in the reviewed literature, a comparative analysis of homologous aliphatic amines allows for an informed discussion of its potential performance.
Comparative Performance of Aliphatic Amines
The corrosion inhibition efficiency of aliphatic amines is influenced by several factors, including their concentration, the temperature of the corrosive environment, and their molecular structure, particularly the length of the alkyl chain. The following table summarizes quantitative data from various studies on the performance of methylamine, n-butylamine, and hexylamine as corrosion inhibitors for steel in hydrochloric acid (HCl) solutions.
| Inhibitor | Concentration | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Methylamine | 100 ppm | Carbon Steel | 1 M HCl | 25 | Not Specified | Weight Loss | [1] |
| n-Butylamine | 1.5 g/L (approx. 1500 ppm) | Carbon Steel | 10% HCl | 40-60 | ~52 | Weight Loss | N/A |
| Hexylamine | 800 ppm | Mild Steel | 1.0 M HCl | 25 | 65.66 | Weight Loss | N/A |
Note: The experimental conditions in the cited studies vary, which can influence the reported inhibition efficiencies. A direct, one-to-one comparison is therefore challenging.
From the available data, a trend suggests that for primary aliphatic amines, the corrosion inhibition efficiency may increase with the length of the alkyl chain. This is generally attributed to a larger surface area coverage by the longer hydrocarbon chain, which enhances the protective barrier on the metal surface. Based on this trend, it is reasonable to infer that this compound (a five-carbon chain amine) would exhibit a corrosion inhibition efficiency that is likely comparable to or slightly better than n-butylamine and potentially close to that of hexylamine under similar conditions. However, without direct experimental data, this remains a projection.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine their effectiveness under specific conditions.
1. Weight Loss Method: This is a straightforward and widely used technique to determine the corrosion rate.
-
Procedure: Metal specimens (coupons) of known weight and surface area are immersed in the corrosive solution, with and without the inhibitor, for a specified period and at a controlled temperature. After the immersion period, the coupons are removed, cleaned to remove any corrosion products, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (W_initial - W_final) / (Surface Area × Time)
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
2. Potentiodynamic Polarization (PDP): This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Procedure: A three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode, and a counter electrode, all immersed in the test solution. The potential of the working electrode is varied, and the resulting current is measured.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, the corrosion potential (E_corr) and corrosion current density (i_corr) are determined. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.
-
Procedure: A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance of the system is measured at each frequency.
-
Analysis: The data is often represented as Nyquist or Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) can be determined. A higher R_ct value in the presence of an inhibitor indicates better corrosion protection.
Visualizing the Process
To better understand the evaluation and mechanism of aliphatic amine corrosion inhibitors, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by an aliphatic amine.
Mechanism of Action
The primary mechanism by which aliphatic amines inhibit corrosion is through adsorption onto the metal surface. The nitrogen atom, with its lone pair of electrons, acts as the active center for this adsorption. The process can be described as follows:
-
Adsorption: In an acidic solution, the metal surface is typically positively charged. The amine molecule can adsorb onto the metal surface in a few ways. The nitrogen atom can share its lone pair of electrons with the vacant d-orbitals of the iron atoms, forming a coordinate bond.
-
Protective Film Formation: Once adsorbed, the alkyl chains of the amine molecules are oriented away from the metal surface. These hydrophobic chains form a protective film that acts as a barrier, preventing the corrosive species (such as H+ and Cl- ions) from reaching the metal surface.
-
Inhibition of Reactions: This protective layer hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, thereby reducing the overall corrosion rate.
The length of the alkyl chain plays a crucial role in the effectiveness of the protective film. Longer chains provide greater surface coverage and a more robust hydrophobic barrier, which generally leads to higher inhibition efficiency.
References
A Comparative Guide to Validating Amylamine Purity: Titration vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like amylamine is a critical step that underpins the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of classic acid-base titration with modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound purity. We present detailed experimental protocols and supporting data to inform the selection of the most suitable method for your analytical needs.
Method Comparison at a Glance
The choice of analytical technique for purity determination often involves a trade-off between speed, specificity, and complexity. While titration offers a rapid and cost-effective approach for quantifying the total base content, chromatographic methods provide a more detailed impurity profile.
| Feature | Acid-Base Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction | Separation by volatility and polarity | Separation by polarity, size, or affinity |
| Specificity | Non-specific; quantifies total basicity | High; separates this compound from volatile impurities | High; separates this compound from non-volatile impurities |
| Sensitivity | Milligram level | Microgram to nanogram level | Microgram to nanogram level |
| Speed | Fast | Moderate to slow | Moderate to slow |
| Cost | Low | High | High |
| Primary Use | Rapid purity assessment of known substance | Impurity profiling of volatile compounds | Impurity profiling of non-volatile and thermally unstable compounds |
Quantitative Data Summary
The following table presents illustrative data comparing the purity assessment of an amine sample by titration and Gas Chromatography. The data is based on a certificate of analysis for a primary amine, demonstrating the typical agreement between these methods.
| Analytical Method | Purity (%) |
| Titration (vs. HClO₄) | 99.5%[1] |
| Gas Chromatography (GC) | 99.9%[1] |
Note: This data is for trimethylamine hydrochloride but is representative of the comparative results expected for this compound.
Experimental Protocols
This compound Purity Determination by Non-Aqueous Acid-Base Titration
This method determines the purity of this compound by titrating it as a weak base with a strong acid in a non-aqueous solvent. Glacial acetic acid is often used as the solvent to enhance the basicity of the amine, resulting in a sharper endpoint.[2][3]
Materials:
-
This compound sample
-
Glacial Acetic Acid (ACS grade)
-
Perchloric acid (HClO₄) in glacial acetic acid (0.1 N, standardized)
-
Crystal violet indicator or a pH meter with a suitable electrode
-
Burette, beaker, magnetic stirrer, and stir bar
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry 250 mL beaker.
-
Add 50 mL of glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.
-
If using an indicator, add 2-3 drops of crystal violet solution. The solution will appear violet.
-
Fill a burette with 0.1 N perchloric acid in glacial acetic acid and record the initial volume.
-
Titrate the this compound solution with the perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.
-
If using a potentiometer, the endpoint is the point of maximum inflection on the titration curve.
-
Record the final volume of the titrant.
-
Calculate the purity of this compound using the following formula: Purity (%) = (V * N * MW) / (W * 10) Where:
-
V = Volume of HClO₄ used (mL)
-
N = Normality of HClO₄ (N)
-
MW = Molecular weight of this compound (87.16 g/mol )
-
W = Weight of the sample (g)
-
This compound Purity Determination by Gas Chromatography (GC)
Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase. It is highly effective for identifying and quantifying volatile impurities in an this compound sample.
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 7890B or similar, with Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Processing: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
This compound Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally sensitive impurities. For primary amines like this compound, derivatization is often required to introduce a chromophore for UV detection.
Instrumentation and Conditions (Illustrative with Derivatization):
-
HPLC System: Agilent 1260 Infinity II or similar, with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for benzoyl chloride derivatives)
-
Injection Volume: 10 µL
-
Derivatizing Agent: Benzoyl chloride or similar
Procedure:
-
Derivatization: React the this compound sample and a high-purity standard with the derivatizing agent in an alkaline medium.
-
Sample Preparation: Dilute the derivatized sample and standard to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity based on the peak area percentage of the derivatized this compound in the sample chromatogram.
Logical Comparison of Methods
The selection of a purity validation method is guided by the specific analytical requirements. Titration serves as a fundamental, first-pass assessment of bulk purity, while chromatographic techniques provide a more granular view of the impurity profile.
References
Amylamine vs. Butylamine: A Comparative Analysis of Catalytic Performance
In the realm of organocatalysis, primary amines are fundamental catalysts for a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations, aldol reactions, and Michael additions. Their efficacy is often influenced by their structural properties, such as steric hindrance and basicity. This guide provides a comparative study of two homologous primary amines, amylamine and butylamine, as catalysts, offering insights into their relative performance based on available experimental data.
Executive Summary
Both this compound and butylamine are effective primary amine catalysts. The subtle difference in their alkyl chain length—this compound possessing one additional carbon atom compared to butylamine—can influence their catalytic activity, though the available data suggests this difference is often minimal under similar reaction conditions. The choice between the two may, therefore, depend on other factors such as solvent miscibility and reaction-specific steric interactions.
Performance Comparison in Knoevenagel Condensation
For the Knoevenagel condensation of benzaldehyde with malononitrile, both butylamine and other primary amines have been shown to be effective catalysts. The reaction proceeds via the formation of an iminium ion intermediate, which is a common mechanism for primary amine catalysis.[1]
Table 1: Catalytic Performance in Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Reaction Conditions | Product Yield (%) | Reference |
| Butylamine | To be sourced | To be sourced | To be sourced |
| This compound | To be sourced | To be sourced | To be sourced |
Note: Specific quantitative data for a direct comparison is not available in the reviewed literature. The table structure is provided for when such data becomes available.
Performance in Aldol Condensation
The aldol condensation, another cornerstone of organic synthesis, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. Primary amines can catalyze this reaction, often proceeding through an enamine intermediate.[2] Molecular dynamics simulations have suggested that the flexibility of the alkylamine backbone can influence the catalytic cooperativity in aldol condensations on silica surfaces, with butylamine (C4) linkers showing a high probability of reaction.[3]
Table 2: Catalytic Performance in Aldol Condensation
| Catalyst | Reactants | Reaction Conditions | Product Yield (%) | Reference |
| Butylamine | Acetone and 4-nitrobenzaldehyde | To be sourced | To be sourced | [3] |
| This compound | To be sourced | To be sourced | To be sourced |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are generalized procedures for the Knoevenagel and aldol condensations catalyzed by primary amines.
General Protocol for Knoevenagel Condensation
A typical procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using a primary amine catalyst is as follows:
-
To a solution of the aldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), the primary amine catalyst (e.g., butylamine or this compound, typically 10-20 mol%) is added.[4]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated. This may involve cooling the reaction mixture to induce precipitation, followed by filtration. If the product is soluble, an aqueous work-up followed by extraction with an organic solvent is performed.
-
The crude product is then purified, typically by recrystallization or column chromatography.
General Protocol for Aldol Condensation
A general experimental protocol for a primary amine-catalyzed aldol condensation is outlined below:
-
The carbonyl compound that will form the enolate (the nucleophile) is dissolved in a suitable solvent.
-
The primary amine catalyst (e.g., butylamine or this compound) is added to the solution.
-
The second carbonyl compound (the electrophile) is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a designated period.
-
Reaction progress is monitored by TLC or another suitable analytical method.
-
Work-up of the reaction typically involves quenching with a mild acid, followed by extraction with an organic solvent.
-
The combined organic layers are dried and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the aldol adduct.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: Catalytic cycle of a primary amine-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for amine-catalyzed condensation reactions.
Conclusion
Both this compound and butylamine are competent catalysts for fundamental organic transformations like the Knoevenagel and aldol condensations. The minor structural variation between them, the presence of an additional methylene group in this compound, does not appear to lead to significant differences in catalytic activity based on the currently available literature. The choice of one over the other may be guided by practical considerations such as solubility, boiling point for removal post-reaction, and cost. Further direct comparative studies under identical conditions are necessary to definitively elucidate any subtle differences in their catalytic performance.
References
A Comparative Analysis of Linear vs. Branched Amylamine Isomers in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of linear and branched amylamine isomers. Due to the limited availability of direct comparative studies under identical experimental conditions, this guide synthesizes data from various sources to offer insights into their relative performance. The information is supported by established experimental principles and provides a framework for further research and application in materials science and corrosion prevention.
Introduction to this compound Isomers as Corrosion Inhibitors
Aliphatic amines are widely recognized for their efficacy as corrosion inhibitors, particularly for metals and alloys in acidic environments. Their primary mechanism of action involves the adsorption of the amine group onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (coordinate bonding between the nitrogen's lone pair electrons and the metal's vacant d-orbitals).
The molecular structure of the amine, including the arrangement of the alkyl chain, plays a crucial role in its effectiveness as a corrosion inhibitor. This guide focuses on this compound (C₅H₁₃N) isomers, specifically comparing the performance of the linear isomer, n-amylamine, with branched isomers like isothis compound and tert-amylamine. The branching of the alkyl chain can influence factors such as steric hindrance, electron density on the nitrogen atom, and the packing efficiency of the protective film, thereby affecting the overall inhibition performance.
Quantitative Performance Data
The following tables summarize the available quantitative data on the corrosion inhibition performance of n-amylamine and a structurally similar branched amine, tert-butylamine. It is crucial to note that this data is collated from different studies and, therefore, direct comparison should be approached with caution as experimental conditions may vary.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| n-Amylamine | 500 | 1 M HCl | Ambient | 89.8[1] |
| tert-Butylamine | 200 | 1 M HCl | 30 | >80 (estimated from graph)[2] |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Concentration (ppm) | Corrosive Medium | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| n-Amylamine | 500 | 1 M HCl | - | - | 86.10[3] |
| tert-Butylamine | 200 | 1 M HCl | Shifted towards more negative potential | Decreased compared to blank | >80 (estimated from graph) |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor | Concentration (ppm) | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Amine Inhibitor (General) | Increasing | Acidic | Increases with concentration | Decreases with concentration | Increases with concentration |
Note: Specific EIS data for n-amylamine and tert-amylamine was not available in the initial search. The table reflects the general trend observed for aliphatic amine inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate corrosion inhibition are provided below.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the this compound isomer inhibitor.
-
Exposure: The coupons are immersed for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning and Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and weighed again.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
Potentiodynamic polarization studies are performed to understand the effect of the inhibitor on the anodic and cathodic corrosion reactions.[4][5]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot).[6][7][8][9] The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[10][11][12][13][14]
-
Electrochemical Cell and Stabilization: The same three-electrode setup as in potentiodynamic polarization is used. The working electrode is allowed to stabilize at its OCP in the test solution.
-
EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Representation: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[15][16][17][18]
-
Data Analysis: The Nyquist plots for inhibited solutions often show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). The inhibition efficiency is calculated using the Rct values:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualization of Mechanisms and Workflows
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by this compound isomers involves their adsorption onto the metal surface, forming a protective film. This process is influenced by the molecular structure of the isomer.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. Potentiodynamic polarization [corrosion-doctors.org]
- 5. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tafel Plot [doitpoms.ac.uk]
- 7. admiralinstruments.com [admiralinstruments.com]
- 8. Determining the corrosion rate with INTELLO | Metrohm [metrohm.com]
- 9. youtube.com [youtube.com]
- 10. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nlab.pl [nlab.pl]
- 12. Electrochemical Impedance Spectroscopy for the Sensing of the Kinetic Parameters of Engineered Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Amylamine Impurities
For researchers, scientists, and drug development professionals, the accurate quantification of impurities is a critical aspect of quality control and regulatory compliance. Amylamine, a key intermediate in the synthesis of various pharmaceutical compounds, must be monitored for impurities that can affect the safety and efficacy of the final drug product. This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound impurities: Ion Chromatography (IC) and Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization. The comparison is supported by experimental data from peer-reviewed studies and application notes to assist in method selection and implementation.
Method 1: Ion Chromatography with Suppressed Conductivity Detection
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of small, polar aliphatic amines like this compound, which are often challenging to retain and resolve using traditional reversed-phase chromatography without derivatization. This method offers a direct approach to quantify this compound as an impurity.
Experimental Protocol: Ion Chromatography
This protocol is based on a validated method for the determination of this compound in a pharmaceutical intermediate.[1]
1. Sample Preparation:
-
Accurately weigh the sample containing the active pharmaceutical ingredient (API) and potential this compound impurity.
-
Dissolve the sample in an appropriate diluent (e.g., deionized water) to a final concentration suitable for injection (e.g., 1 mg/mL of the API).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Standard Preparation:
-
Prepare a stock solution of n-amylamine standard in deionized water.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1-12.5 µg/mL).
3. Chromatographic Conditions:
-
HPLC System: An ion chromatography system equipped with a conductivity detector and a suppressor.
-
Column: Dionex CS-14 (or equivalent) cation-exchange column.
-
Mobile Phase: A mixture of methanesulfonic acid and acetonitrile. The exact composition should be optimized for the specific separation.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity detection.
4. Data Analysis:
-
Quantify the this compound impurity by comparing the peak area in the sample chromatogram to the calibration curve generated from the standard solutions.
Method 2: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
Reversed-phase HPLC is the most common chromatographic technique, but it struggles to retain highly polar compounds like this compound on conventional C18 columns. To overcome this, pre-column derivatization is employed. A derivatizing agent reacts with the primary amine group of this compound, attaching a larger, non-polar, and fluorescent moiety. This enhances retention on the RP column and allows for highly sensitive detection using a fluorescence detector.
Experimental Protocol: RP-HPLC with DMQC-OSu Derivatization
This protocol is a composite method based on established procedures for the derivatization and analysis of short-chain aliphatic amines.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a solution of 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) in acetonitrile (e.g., 2 mmol/L).
-
Buffer: Prepare a 0.2 M boric acid buffer and adjust the pH to 7.5 with sodium hydroxide.
2. Sample and Standard Preparation:
-
Prepare sample and this compound standard solutions in a suitable diluent (e.g., water/methanol, 1:1 v/v).
3. Derivatization Procedure:
-
In a reaction vial, mix 20 µL of the amine solution (sample or standard) with 200 µL of the pH 7.5 boric acid buffer.
-
Add 20 µL of the DMQC-OSu reagent solution.
-
Heat the mixture at 50°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Inject a 20 µL aliquot of the derivatized solution into the HPLC system.
4. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 326 nm and emission at 409 nm.
Comparative Performance Data
The following tables summarize the performance characteristics of the two HPLC methods for this compound impurity analysis, based on published data.
Table 1: Chromatographic and Detection Parameters
| Parameter | Method 1: Ion Chromatography | Method 2: RP-HPLC with Derivatization |
| Principle | Ion-exchange separation of native amine | Reversed-phase separation of derivatized amine |
| Stationary Phase | Cation-exchange resin (e.g., Dionex CS-14) | C18 silica (e.g., Ascentis® Express C18) |
| Mobile Phase | Aqueous methanesulfonic acid with acetonitrile[1] | Water/Acetonitrile gradient |
| Detection | Suppressed Conductivity | Fluorescence (Ex: 326 nm, Em: 409 nm) |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization (reagent addition, heating) |
Table 2: Method Validation and Performance Data
| Parameter | Method 1: Ion Chromatography (this compound Specific)[1] | Method 2: RP-HPLC with Derivatization (Typical for Aliphatic Amines) |
| Limit of Detection (LOD) | 0.01% (relative to 1 mg/mL API) | 0.02–0.50 nmol/L |
| Limit of Quantification (LOQ) | 0.02% (relative to 1 mg/mL API) | Typically < 1 nmol/L |
| Linearity (r²) | 0.9993 | ≥ 0.99 |
| Precision (%RSD) | Not explicitly stated, but method precision was evaluated. | Typically < 5% |
| Accuracy/Recovery (%) | Not explicitly stated, but method accuracy was evaluated. | Typically 90-110% |
Visualized Workflows and Logic
To further clarify the experimental processes and validation logic, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis of this compound impurities.
Caption: Logical relationship of core parameters in HPLC method validation.
Conclusion and Recommendations
Both Ion Chromatography and Reversed-Phase HPLC with pre-column derivatization are viable and robust methods for the analysis of this compound impurities. The choice between them depends on the specific requirements of the analysis and the available laboratory instrumentation.
-
Ion Chromatography (Method 1) is the more direct approach, requiring minimal sample preparation. It is an excellent choice when a conductivity detector is available and the primary goal is to quantify known, small polar amines without the complexity of a derivatization step. Its demonstrated high sensitivity (LOQ of 0.02%) makes it suitable for trace-level impurity analysis in pharmaceutical ingredients.[1]
-
Reversed-Phase HPLC with Derivatization (Method 2) offers superior sensitivity and selectivity due to the use of a fluorescence detector. Although it involves a more complex sample preparation procedure, the derivatization step allows for the use of ubiquitous RP-HPLC systems. This method is highly advantageous when extremely low detection limits are required or when analyzing complex matrices where the high selectivity of fluorescence detection can minimize interferences. The use of reagents like DMQC-OSu results in stable derivatives and allows for sensitive quantification.
For routine quality control of a known impurity profile, the simplicity of the Ion Chromatography method is highly appealing. For method development, impurity profiling of unknown samples, or when the highest sensitivity is paramount, the RP-HPLC method with derivatization is the more powerful alternative. Ultimately, the method should be validated in the specific sample matrix to ensure it is fit for its intended purpose, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
References
A Comparative Guide to Amylamine Functionalized Materials for Bioseparation and Beyond
For researchers, scientists, and drug development professionals, the choice of surface chemistry is paramount to the success of purification, immobilization, and sensing applications. Amine functionalization is a widely employed strategy for modifying material surfaces, providing a reactive handle for the covalent attachment of biomolecules or for direct interaction with target analytes. This guide provides an objective comparison of amylamine-functionalized materials against other common amine modifications, namely dimethylamine, diethylamine, and triethylamine. The performance of these materials is evaluated based on experimental data for key parameters such as binding capacity and elution conditions.
Performance Comparison of Amine Functionalized Materials
The selection of an appropriate amine for surface modification can significantly impact the performance of the material in its intended application. The following tables summarize the quantitative data for different amine functionalizations. It is important to note that performance metrics can vary depending on the base material, the target molecule, and the specific experimental conditions.
| Amine Functionalization | Target Molecule | Dynamic Binding Capacity (DBC) at 10% Breakthrough | Elution Conditions | Reference |
| This compound | Not Specified | Data not available in searched literature | Data not available in searched literature | N/A |
| Dimethylamine | Not Specified | Data not available in searched literature | Data not available in searched literature | N/A |
| Diethylenetriamine (DETA) | CO2 | Adsorption capacity depends on loading | Desorption at 120°C | |
| Protein A Resin | Monoclonal Antibody (mAb) | High, allows for binding more mAbs with less resin | Typically pH 2.5 to 3.5 | [1][2] |
| Q-sepharose fast flow (QSFF) | Recombinant Human Erythropoietin | Maximum binding at pH 5, 50 mg/mL protein feed, 120 cm/h flow rate | Not Specified | [3] |
Key Performance Considerations
-
Binding Capacity: Dynamic binding capacity (DBC) is a critical parameter for chromatographic applications, as it determines the amount of target molecule that can be loaded onto a column under operational flow conditions without significant breakthrough.[1][4] A higher DBC allows for processing larger sample volumes with smaller columns, leading to improved process economy.[1]
-
Ligand Density and Structure: The density and structure of the amine ligand on the surface can influence binding capacity and selectivity.[5][6] For instance, studies on CO2 capture have shown that the type of amine (e.g., primary, secondary, tertiary) and its spatial arrangement affect the adsorption performance.[7][8] In some cases, secondary amines have shown a larger effect on the absorption properties of materials compared to primary or tertiary amines.[7][8]
-
Elution Conditions: The conditions required to elute the bound molecule are crucial, especially in bioseparations where maintaining the integrity of the purified protein is essential. Harsh elution conditions, such as very low pH, can lead to protein denaturation.[9] The choice of amine functionalization can influence the strength of the interaction with the target molecule and thus the required elution conditions.
Experimental Protocols
Accurate and reproducible measurement of performance parameters is essential for comparing different functionalized materials. The following is a detailed protocol for determining the dynamic binding capacity of a chromatography resin.
Protocol: Determination of Dynamic Binding Capacity (DBC)
This protocol outlines the steps to determine the DBC of a chromatography resin using a breakthrough curve analysis.[1][4][10]
Materials:
-
Chromatography system (e.g., ÄKTA system) with a UV detector and sample pump.[4]
-
Chromatography column packed with the amine-functionalized resin.
-
Binding buffer: Buffer in which the target protein is stable and binds to the resin.
-
Elution buffer: Buffer used to release the bound protein from the resin.[4]
-
Purified sample of the target protein at a known concentration in binding buffer.[4]
Procedure:
-
System Preparation:
-
Determine 100% Breakthrough Absorbance (Amax):
-
Column Equilibration:
-
Connect the column to the system.
-
Equilibrate the column with 5-10 column volumes (CVs) of binding buffer, or until the UV signal, pH, and conductivity are stable.[4]
-
-
Sample Loading and Breakthrough:
-
Load the protein sample onto the column at a defined flow rate.
-
Continuously monitor the UV absorbance of the column effluent.
-
Continue loading until the UV absorbance reaches a predetermined breakthrough percentage (e.g., 10% of Amax).[1]
-
-
Washing and Elution:
-
Data Analysis:
-
The volume of sample loaded until 10% breakthrough is used to calculate the DBC. The formula for DBC is: DBC (mg/mL) = (V_10% - V_dead) * C_0 / V_c Where:
-
V_10% is the volume loaded at 10% breakthrough.
-
V_dead is the dead volume of the system and column.
-
C_0 is the concentration of the protein in the feed.
-
V_c is the column volume.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the Dynamic Binding Capacity of a functionalized material.
Caption: Workflow for Dynamic Binding Capacity (DBC) determination.
Conclusion
While direct comparative performance data between this compound and other short-chain amine functionalizations for bioseparation is sparse in the reviewed literature, the principles of performance evaluation remain consistent. The dynamic binding capacity, elution conditions, and ligand characteristics are key determinants of a material's suitability for a given application. The provided experimental protocol for DBC determination offers a standardized method for researchers to generate their own comparative data. Future studies directly comparing the performance of this compound-functionalized materials with other amine modifications under identical experimental conditions would be highly valuable to the scientific community.
References
- 1. Dynamic Binding Capacity & mAb Purification | Blog | Purolite [purolite.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. ijbiotech.com [ijbiotech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Cytotoxicity of Amylamine Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities with potent cytotoxic activity against cancer cells is a cornerstone of modern drug development. Among these, amylamine derivatives and related aliphatic and aromatic amines have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cellular processes like DNA synthesis. This guide provides a comparative analysis of the cytotoxic profiles of several this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for various amine derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| cis-[Pt(NH₃)₂(amylgly)]NO₃ | HCT116 (Colon) | 36 µM | [1] |
| cis-[Pt(NH₂-amyl)₂(amylgly)]NO₃ | HCT116 (Colon) | 270 µM | [1] |
| 6-deoxy-6-diethyltriamine Cellulose (Cell DETA) | MCF-7 (Breast) | < 74.92 µg/mL | [2] |
| 6-deoxy-6-diethyltriamine Cellulose (Cell DETA) | B16F10 (Melanoma) | < 101.5 µg/mL | [2] |
| 6-deoxy-6-diethylamide Cellulose (Cell DEA) | MDA-MB-231 (Breast) | < 154.6 µg/mL | [2] |
| Dehydroabietylamine Derivative (L¹) | HepG2 (Liver) | 0.66 µM | [3] |
| Dehydroabietylamine Derivative (L¹) | A549 (Lung) | 2.11 µM | [3] |
| Dehydroabietylamine Derivative (L¹) | MCF-7 (Breast) | 5.33 µM | [3] |
| Dehydroabietylamine Derivative (L³) | HepG2 (Liver) | 1.63 µM | [3] |
| Dehydroabietylamine Derivative (L³) | MCF-7 (Breast) | 2.65 µM | [3] |
| N-(1-(naphth-1-yl)but-3-enyl)amine Derivative (5a) | MCF-7 (Breast) | IC50 < 2.5 µg/mL | [4] |
| N-(1-(naphth-1-yl)but-3-enyl)amine Derivative (5a) | H-460 (Lung) | IC50 < 2.5 µg/mL | [4] |
| N-(1-(naphth-1-yl)but-3-enyl)amine Derivative (5a) | SF-268 (CNS) | IC50 = 4.1 µg/mL | [4] |
| Bispidine Derivative (4c) | HepG2 (Liver) | ~44% viability at 25 µM | [5] |
| Bispidine Derivative (4e) | HepG2 (Liver) | ~80% viability at 25 µM | [5] |
Note: The activity and IC50 values can vary based on specific experimental conditions, including cell line, incubation time, and assay methodology.
Mechanisms of Cytotoxicity
This compound derivatives and related compounds exert their cytotoxic effects through several cellular mechanisms. A primary mode of action is the inhibition of DNA and protein synthesis, which can block tumor cell growth.[6] Some agents may directly target the DNA molecule, either by binding to nucleoside bases or through intercalation between DNA base pairs, potentially leading to DNA fragmentation.[6][7]
A significant mechanism for cytotoxicity is the induction of apoptosis, or programmed cell death.[3] This process is crucial for eliminating malignant cells and is a key target for many anticancer therapies.[8][9] The induction of apoptosis by these compounds can be triggered through various signaling cascades, often involving the activation of caspases and the release of cytochrome c from mitochondria.[10] Studies have shown that certain dehydroabietylamine and cyclopalladated primary amine derivatives can effectively induce apoptosis in cancer cells.[3][8] For instance, specific derivatives have been shown to increase the population of early apoptotic cells by over 30-fold.[8]
Caption: A diagram illustrating the generalized mechanism of apoptosis induced by cytotoxic compounds.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the drug discovery pipeline. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a predetermined density (e.g., 5,000–10,000 cells per well). The plates are then incubated for 24 hours under standard conditions (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Treatment: A series of dilutions of the test this compound derivatives are prepared in a cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle-treated control group (e.g., DMSO) is included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentrations and performing a non-linear regression analysis.[11]
Caption: A flowchart detailing the key steps of the MTT assay for evaluating cytotoxicity.
Conclusion
The studies summarized in this guide highlight the promising cytotoxic potential of this compound derivatives against various cancer cell lines. The data indicates that structural modifications, such as the introduction of different functional groups or their incorporation into larger molecular scaffolds like platinum complexes or cellulose, can significantly influence their anticancer activity. The primary mechanisms of action appear to be the induction of apoptosis and inhibition of DNA synthesis. For researchers in drug development, these findings underscore the importance of continued investigation into the structure-activity relationships of this chemical class. Future work should focus on optimizing lead compounds to enhance their potency and selectivity for cancer cells while minimizing toxicity to normal cells, a critical step toward clinical application.
References
- 1. Effect of lipophilicity of this compound and amylglycine ligands on biological activity of new anticancer cisplatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiproliferative and Cytotoxic Activities, DNA Binding Features and Molecular Docking Study of Novel Enamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopalladated primary amines: a preliminary study of antiproliferative activity through apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Amylamine's Efficacy as a Corrosion Inhibitor in Acidic Environments: A Comparative Overview
Amylamine, also known as pentylamine, is recognized for its role as a corrosion inhibitor, particularly in acidic media commonly encountered in industrial processes.[1] This guide provides a comparative analysis of the corrosion inhibition efficiency of short-chain amines in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), offering a proxy for understanding the potential performance of this compound. Due to a lack of specific published data on this compound, this report leverages findings from studies on similar molecules, such as methylamine and ethylamines, to infer its behavior and establish a framework for evaluation.
Comparative Inhibition Efficiency
The effectiveness of an amine inhibitor is influenced by its concentration, the nature of the acidic medium, and the temperature. Generally, inhibition efficiency increases with higher concentrations of the inhibitor. The data presented below for methylamine in HCl and ethylamines in H₂SO₄ illustrates this trend.
| Inhibitor | Acid Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Methylamine | 1 M HCl | 9x10⁻⁶ M | 67.6 | [2] |
| 11x10⁻⁶ M | 71.9 | [2] | ||
| 13x10⁻⁶ M | 77.8 | [2] | ||
| 15x10⁻⁶ M | 81.7 | [2] | ||
| Ethylamine | 0.1 M H₂SO₄ | 30 mM | 65.68 | [3] |
| 40 mM | 71.46 | [3] | ||
| 50 mM | 87.47 | [3] | ||
| 60 mM | 91.03 | [3] | ||
| Diethylamine | 0.1 M H₂SO₄ | 30 mM | 69.52 | [3] |
| 40 mM | 80.12 | [3] | ||
| 50 mM | 90.70 | [3] | ||
| 60 mM | 93.26 | [3] | ||
| Triethylamine | 0.1 M H₂SO₄ | 30 mM | 68.07 | [3] |
| 40 mM | 77.36 | [3] | ||
| 50 mM | 89.21 | [3] | ||
| 60 mM | 92.75 | [3] |
Based on the trends observed with other short-chain amines, it is anticipated that this compound would exhibit similar or potentially enhanced corrosion inhibition due to its larger molecular size and greater surface coverage on the metal. The longer alkyl chain in this compound increases its electron-donating ability and surface area, which could lead to stronger adsorption on the metal surface, thus providing a more effective barrier against corrosive agents.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and gravimetric techniques to determine their effectiveness.
Weight Loss Method
This is a straightforward and widely used method to determine corrosion rates.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the acidic solution with and without the inhibitor at a specific concentration and temperature for a set duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[2]
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The working electrode is immersed in the test solution (acid with and without inhibitor). The potential of the working electrode is scanned over a range, and the resulting current is measured.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the resulting polarization curve. The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct). The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
Logical Workflow for Evaluating Corrosion Inhibitors
References
Safety Operating Guide
Navigating the Safe Disposal of Amylamine in a Laboratory Setting
Proper disposal of amylamine is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, including high flammability, corrosivity, and toxicity, strict adherence to established protocols is essential to protect personnel and comply with regulations.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all safety measures are in place. This compound is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin and is also toxic to aquatic life.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), tightly fitting safety goggles, a face shield, and a protective lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of vapors.[2][3]
-
Ignition Sources: this compound is highly flammable with a low flash point.[2] Keep it away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3]
Standard Procedure for this compound Waste Disposal
The universally recommended and safest method for this compound disposal is through a licensed hazardous waste management company.[4][5] In-lab treatment methods such as neutralization are generally not advised for amines due to the potential for strong, noxious odors and harm to aquatic ecosystems.[6]
Step 1: Segregate Waste Do not mix this compound waste with any other chemicals or waste streams.[2] Mixing can lead to dangerous reactions. Keep this compound waste in a dedicated container.
Step 2: Contain and Label Collect liquid this compound waste in its original container or a designated, compatible, and sealable chemical waste container.[2][5] The container must be clearly labeled as "Hazardous Waste: this compound" and include hazard pictograms for "Flammable" and "Corrosive."[5]
Step 3: Store Waste Securely Store the sealed waste container in a designated satellite accumulation area.[7] This location must be cool, dry, well-ventilated, and away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[3][8] The storage area should be clearly marked as a hazardous waste storage location.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service to schedule a pickup.[5] Follow their specific procedures for collection and documentation. Chemical waste generators are responsible for ensuring the waste is correctly classified and handled according to local, regional, and national regulations.[3]
Emergency Protocol for this compound Spills
In the event of a spill, immediate and careful action is required to mitigate risks.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Eliminate Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain Spill: Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to dike and absorb the spilled this compound.[1][9]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Materials: Treat all cleanup materials, including contaminated PPE, as hazardous waste and dispose of them according to the standard procedure outlined above.
This compound Properties and Hazard Data
The following table summarizes key quantitative data for this compound, essential for its proper handling and disposal.
| Parameter | Value | Source(s) |
| UN Number | 1106 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Subsidiary Hazard | 8 (Corrosive) | [3] |
| Packing Group | II | [3] |
| Flash Point | 7 °C (44.6 °F) | [2] |
| Oral Toxicity (LD50, Rat) | 470 mg/kg | |
| Dermal Toxicity (LD50, Rabbit) | 851.2 mg/kg | |
| Explosive Limits | Lower: 2.2% / Upper: 22% | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling Amylamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with amylamine. It offers procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical.
This compound is a colorless liquid utilized as a chemical intermediate in the manufacturing of various products, including dyes, insecticides, and pharmaceuticals.[1] However, it is also a hazardous substance that requires strict safety protocols to prevent exposure and ensure a safe laboratory environment.[1]
Hazard Summary
This compound is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3][4] It is harmful if swallowed or in contact with skin.[1][3]
| Hazard Type | Description |
| Physical Hazards | Highly flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers may explode when heated.[2] |
| Health Hazards | Causes severe skin burns and eye damage.[1][2][3][4] Harmful if swallowed or in contact with skin.[1][3] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, a build-up of fluid in the lungs (pulmonary edema).[1] |
| Environmental Hazards | Harmful to aquatic life.[3][5] Avoid release to the environment.[3][6] |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Quantitative Data & Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Goggles should be indirect-vent, impact, and splash-resistant. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1] Contact lenses should not be worn when working with this substance.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Gloves: A chemical resistance chart for Di-n-amylamine (a related compound) indicates that Nitrile gloves offer excellent resistance, while Natural Rubber Latex performs poorly.[7] It is strongly advised to consult the glove manufacturer's specific chemical resistance guide for n-amylamine. Always inspect gloves for degradation before use and dispose of them immediately after contact with the chemical. Protective Clothing: Wear a chemical-resistant apron or lab coat, and ensure it is buttoned to cover as much skin as possible.[8][9] All protective clothing should be clean and available daily.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is required if ventilation is inadequate or overexposure is possible.[1][2][6] | Exposure Limits: No specific occupational exposure limits (PELs or RELs) have been established for this compound.[1][10] Respirator Type: If a respirator is necessary, a MSHA/NIOSH-approved supplied-air respirator is recommended.[1] A written respiratory protection program that complies with OSHA 1910.134, including training, fit testing, and medical evaluations, is mandatory.[1][11] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from preparation to disposal.
Preparation and Planning
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.
-
Emergency Equipment: Confirm that an eyewash station and emergency shower are readily accessible and operational.[1]
-
Spill Kit: Have a spill kit with appropriate absorbent materials (e.g., clay, diatomaceous earth, or commercial sorbents) readily available.[1] Do not use water for spill cleanup.[1]
Handling and Use
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3]
-
Avoid Contact: Avoid all direct contact with the skin and eyes.[1] Do not breathe in vapors, mists, or gas.[2][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][3][6] Wash hands thoroughly after handling the substance.[2][3][6]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
Storage
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Incompatible Materials: Store separately from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[2]
Disposal
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national regulations for hazardous waste.[2][12]
-
Waste Containers: Use designated and properly labeled hazardous waste containers.[12]
-
Neutralization (if permissible): One disposal method suggests dissolving the chemical in a dilute acid, followed by neutralization of the excess acid with sodium carbonate, and then flushing with a large amount of water.[4] This should only be performed if permitted by your institution's and local regulations and by trained personnel.
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated PPE, must be disposed of as hazardous waste.[1]
Emergency Procedures: First Aid
In the event of exposure to this compound, take the following immediate actions:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water.[1] Seek immediate medical attention as this compound causes severe skin burns.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. restoredcdc.org [restoredcdc.org]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. hsa.ie [hsa.ie]
- 9. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 11. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 12. ammex.com [ammex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
